Methyl 2,6-dichloro-5-fluoronicotinate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2,6-dichloro-5-fluoropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2FNO2/c1-13-7(12)3-2-4(10)6(9)11-5(3)8/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WADLLLSMEPLCNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379536 | |
| Record name | METHYL 2,6-DICHLORO-5-FLUORONICOTINATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189281-66-1 | |
| Record name | METHYL 2,6-DICHLORO-5-FLUORONICOTINATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2,6-dichloro-5-fluoronicotinate (CAS: 189281-66-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2,6-dichloro-5-fluoronicotinate, a halogenated pyridine derivative, is a key building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring two chlorine atoms, a fluorine atom, and a methyl ester group on the pyridine ring, makes it a versatile intermediate in the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, and its role as a precursor in the preparation of bioactive compounds. Detailed experimental protocols and visual representations of synthetic pathways are included to facilitate its practical application in a research and development setting.
Chemical Properties and Safety Information
This compound is a solid at room temperature. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 189281-66-1 | [1][2] |
| Molecular Formula | C₇H₄Cl₂FNO₂ | [1][2] |
| Molecular Weight | 224.01 g/mol | [1][2] |
| IUPAC Name | methyl 2,6-dichloro-5-fluoropyridine-3-carboxylate | [2] |
| Synonyms | Methyl 2,6-dichloro-5-fluoropyridine-3-carboxylate, 3-Pyridinecarboxylic acid, 2,6-dichloro-5-fluoro-, methyl ester | [2] |
| Appearance | White to off-white solid | |
| pKa (Predicted) | -5.43 ± 0.10 | [3] |
Safety and Handling:
This compound is considered a hazardous substance. It is classified as an irritant, causing skin, eye, and respiratory tract irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. Two primary methods are detailed below: the chlorination of a dihydroxy precursor and the selective dechlorination of a related nicotinate.
Synthesis from Methyl 2,6-dihydroxy-5-fluoronicotinate
This method involves the conversion of the dihydroxy compound to the dichloro derivative using a chlorinating agent such as phosphorus oxychloride. This process is adapted from a patented procedure for the synthesis of the corresponding acid chloride.[4]
Experimental Protocol:
-
Reaction Setup: In a sealed pressure vessel (e.g., a Monel autoclave), charge methyl 2,6-dihydroxy-5-fluoronicotinate (1 equivalent), phosphorus oxychloride (10-15 equivalents), and a lithium salt such as lithium phosphate or lithium chloride (0.6-1 equivalent).[4]
-
Reaction Conditions: Heat the sealed vessel to 150-170 °C for 20-25 hours.[4]
-
Work-up and Isolation: After cooling to room temperature, carefully quench the reaction mixture by rinsing it into a separate flask with a suitable solvent like methylene chloride. The mixture is then filtered to remove any solids.[4]
-
Purification: The filtrate is concentrated under reduced pressure. The resulting crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield this compound.
DOT Diagram: Synthesis from Dihydroxy Precursor
Caption: Synthesis via chlorination of a dihydroxy precursor.
Selective Dechlorination of 2,6-dichloro-5-fluoronicotinic acid methyl ester
This method involves the selective removal of one chlorine atom from a precursor that is more heavily chlorinated. A Chinese patent describes a method for the preparation of 2-chloro-5-fluoronicotinates through selective hydrogenation, which can be adapted for this synthesis.[1]
Experimental Protocol:
-
Reaction Setup: In a hydrogenation vessel, dissolve 2,6-dichloro-5-fluoronicotinic acid methyl ester (1 equivalent) in a suitable solvent such as ethyl acetate.[1]
-
Catalyst and Reagents: Add a catalyst, such as Raney Nickel (5% w/w), and a base, like triethylamine (1.5 equivalents).[1]
-
Reaction Conditions: Subject the mixture to hydrogenation (e.g., under a hydrogen atmosphere of 3 normal atmospheres) at a controlled temperature (e.g., 40 °C) for approximately 12 hours.[1]
-
Work-up and Isolation: After the reaction is complete, filter off the catalyst. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography to yield the desired 2-chloro-5-fluoro-nicotinic acid methyl ester. While this specific protocol yields a mono-chloro derivative, modification of the starting material and reaction conditions could potentially be used to synthesize the target molecule.
DOT Diagram: Selective Dechlorination Workflow
References
- 1. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 2. This compound | C7H4Cl2FNO2 | CID 2775354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Structure of Methyl 2,6-dichloro-5-fluoronicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,6-dichloro-5-fluoronicotinate is a halogenated pyridine derivative that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its trifunctionalized pyridine ring, featuring chloro, fluoro, and methyl ester moieties, offers a versatile scaffold for the construction of more complex molecules. This technical guide provides a comprehensive overview of the structure, synthesis, and physicochemical properties of this compound, catering to the needs of professionals in research and development.
Chemical Structure and Identifiers
The structural and identifying information for this compound is summarized below.
| Identifier | Value |
| IUPAC Name | methyl 2,6-dichloro-5-fluoropyridine-3-carboxylate[1] |
| CAS Number | 189281-66-1[1] |
| Molecular Formula | C₇H₄Cl₂FNO₂[1][2] |
| Molecular Weight | 224.01 g/mol [1] |
| Canonical SMILES | COC(=O)C1=CC(=C(N=C1Cl)Cl)F |
| InChI Key | WADLLLSMEPLCNO-UHFFFAOYSA-N |
| Synonyms | Methyl 2,6-dichloro-5-fluoropyridine-3-carboxylate, 2,6-Dichloro-5-fluoro-nicotinic acid methyl ester, 3-Pyridinecarboxylic acid, 2,6-dichloro-5-fluoro-, methyl ester[1] |
Physicochemical and Spectroscopic Data
Table of Physicochemical Properties
| Property | Value | Source |
| Calculated XLogP3 | 2.7 | PubChem[1] |
| Calculated Topological Polar Surface Area | 39.2 Ų | PubChem[1] |
| Calculated Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Calculated Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Calculated Rotatable Bond Count | 2 | PubChem[1] |
| Calculated Exact Mass | 222.9603119 | PubChem[1] |
| Calculated Monoisotopic Mass | 222.9603119 | PubChem[1] |
Spectroscopic Data of 2,6-dichloro-5-fluoronicotinic acid (Precursor)
| Spectroscopy | Data |
| FT-IR (ATR) | Data available on SpectraBase (Instrument: Bruker Tensor 27 FT-IR) |
Note: Detailed peak assignments for this compound are not available in the cited literature.
Synthesis
The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid, 2,6-dichloro-5-fluoronicotinic acid. The synthesis of this precursor is well-documented and is a key step in the overall process.
Synthesis of 2,6-dichloro-5-fluoronicotinic acid
A common route for the synthesis of 2,6-dichloro-5-fluoronicotinic acid involves the chlorination of a dihydroxy precursor. A process has been described for the preparation of 2,6-dichloro-5-fluoronicotinoyl chloride from a 2,6-dihydroxy-5-fluoronicotinic acid ester, which is then hydrolyzed to the desired carboxylic acid.[3][4]
Experimental Protocol for the Synthesis of 2,6-dichloro-5-fluoronicotinoyl chloride (Precursor to the Acid): [3]
-
Reactants: Methyl 2,6-dihydroxy-5-fluoronicotinate, phosphorus oxychloride, and a lithium reagent (e.g., lithium phosphate).
-
Procedure:
-
Charge a suitable autoclave with methyl 2,6-dihydroxy-5-fluoronicotinate, phosphorus oxychloride, and lithium phosphate.
-
Seal the autoclave and heat to approximately 170°C for a prolonged period (e.g., 20 hours).
-
After cooling, the reaction mixture is worked up to isolate the 2,6-dichloro-5-fluoronicotinoyl chloride.
-
Subsequent Hydrolysis to 2,6-dichloro-5-fluoronicotinic acid:
The resulting 2,6-dichloro-5-fluoronicotinoyl chloride is then subjected to basic hydrolysis to yield 2,6-dichloro-5-fluoronicotinic acid.[3][4]
Esterification to this compound
While a specific detailed protocol for the esterification of 2,6-dichloro-5-fluoronicotinic acid to its methyl ester is not explicitly provided in the searched literature, standard esterification methods can be employed. A general procedure would involve reacting the carboxylic acid with methanol in the presence of an acid catalyst.
General Experimental Protocol (Proposed):
-
Reactants: 2,6-dichloro-5-fluoronicotinic acid, methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Procedure:
-
Dissolve 2,6-dichloro-5-fluoronicotinic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
The residue is then worked up, typically by dissolving in an organic solvent, washing with a mild base (e.g., sodium bicarbonate solution) and then with brine, drying over an anhydrous drying agent (e.g., sodium sulfate), and finally concentrating under reduced pressure to yield the crude product.
-
Purification can be achieved by recrystallization or column chromatography.
-
Chemical Reactions and Applications
This compound is a versatile intermediate due to the reactivity of its substituents. The chlorine atoms can be displaced through nucleophilic aromatic substitution, and the ester group can be hydrolyzed or converted to other functional groups. These reactions allow for the synthesis of a wide range of derivatives.
The compound and its precursors are important in the synthesis of pharmaceuticals, particularly in the development of antibacterial agents.[3]
Visualizations
Chemical Structure
Caption: 2D structure of this compound.
Synthetic Workflow
Caption: Synthetic pathway to this compound.
Safety Information
This compound is considered a hazardous substance. It can cause skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
Conclusion
This compound is a valuable chemical intermediate with a well-defined structure and a synthetic route that proceeds through its corresponding carboxylic acid. While detailed experimental spectroscopic data for the final product is not widely published, its synthesis and chemical properties make it a compound of significant interest for researchers in medicinal and materials chemistry. Further research to fully characterize this compound would be beneficial to the scientific community.
References
- 1. This compound | C7H4Cl2FNO2 | CID 2775354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 4. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
An In-depth Technical Guide to Methyl 2,6-dichloro-5-fluoronicotinate: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2,6-dichloro-5-fluoronicotinate is a halogenated pyridine derivative that serves as a critical building block in the synthesis of a variety of pharmaceutical compounds. Its unique substitution pattern, featuring two chlorine atoms and a fluorine atom, imparts specific reactivity and properties that are leveraged in the development of potent therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis methodologies, and key applications of this compound, with a particular focus on its role as a precursor to the fluoroquinolone antibiotic, Gemifloxacin. Detailed experimental protocols and diagrammatic representations of relevant biological pathways are included to support researchers in their drug discovery and development endeavors.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 224.01 g/mol | [1][2] |
| Chemical Formula | C₇H₄Cl₂FNO₂ | [1][2] |
| CAS Number | 189281-66-1 | [1][2] |
| Canonical SMILES | COC(=O)C1=CC(=C(N=C1Cl)Cl)F | |
| InChI Key | WADLLLSMEPLCNO-UHFFFAOYSA-N | |
| Appearance | Solid (form not specified) | |
| pKa (Predicted) | -5.43 ± 0.10 | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid, 2,6-dichloro-5-fluoronicotinic acid. The acid itself is a key intermediate and its synthesis has been described in several patents. Below are detailed experimental protocols for the synthesis of the precursor acid and a general method for its esterification to the target methyl ester.
Synthesis of 2,6-dichloro-5-fluoronicotinic acid
A common route to 2,6-dichloro-5-fluoronicotinic acid involves the chlorination of a dihydroxy precursor. The following protocol is adapted from patented methodologies.[3][4][5][6]
Experimental Protocol: Synthesis of 2,6-dichloro-5-fluoronicotinic acid from Methyl 2,6-dihydroxy-5-fluoronicotinate
-
Materials:
-
Methyl 2,6-dihydroxy-5-fluoronicotinate
-
Phosphorus oxychloride (POCl₃)
-
Lithium chloride (LiCl) or other suitable catalyst
-
Methylene chloride (CH₂Cl₂)
-
Water (H₂O)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
In a sealed reaction vessel (e.g., a pressure tube or autoclave), combine Methyl 2,6-dihydroxy-5-fluoronicotinate, a significant excess of phosphorus oxychloride, and a catalytic amount of lithium chloride.
-
Heat the sealed vessel to a temperature in the range of 150-170 °C for several hours (e.g., 20-25 hours) to facilitate the chlorination reaction.
-
After cooling the reaction mixture to room temperature, carefully quench the excess phosphorus oxychloride by slowly adding the mixture to ice-water.
-
Extract the aqueous mixture with methylene chloride to isolate the chlorinated product.
-
Combine the organic extracts and wash them with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude 2,6-dichloro-5-fluoronicotinoyl chloride.
-
For hydrolysis to the carboxylic acid, treat the crude acid chloride with an aqueous solution of sodium hydroxide at a controlled temperature.
-
Acidify the resulting solution with hydrochloric acid to precipitate the 2,6-dichloro-5-fluoronicotinic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Esterification to this compound
The final step to obtain the title compound is the esterification of the synthesized carboxylic acid.
Experimental Protocol: Fischer Esterification of 2,6-dichloro-5-fluoronicotinic acid
-
Materials:
-
2,6-dichloro-5-fluoronicotinic acid
-
Methanol (CH₃OH)
-
Concentrated sulfuric acid (H₂SO₄) as a catalyst
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Suitable organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
-
Procedure:
-
Dissolve 2,6-dichloro-5-fluoronicotinic acid in a large excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux the mixture for several hours to drive the esterification reaction to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash it with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
-
Caption: Synthetic workflow for this compound.
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of more complex molecules with therapeutic applications. Its primary use is in the production of fluoroquinolone antibiotics, most notably Gemifloxacin.
Role in the Synthesis of Gemifloxacin
Gemifloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat respiratory tract infections. The synthesis of Gemifloxacin utilizes a derivative of this compound, ethyl 2,6-dichloro-5-fluoronicotinoyl acetate, as a key building block for the construction of the fluoroquinolone core structure.
Mechanism of Action of Gemifloxacin: Inhibition of Bacterial DNA Replication
Gemifloxacin exerts its bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][7][8] These enzymes are crucial for DNA replication, transcription, repair, and recombination in bacteria. By forming a stable complex with these enzymes and the bacterial DNA, Gemifloxacin traps them in a state that leads to double-strand DNA breaks, ultimately causing bacterial cell death.[9] This dual-targeting mechanism is thought to reduce the likelihood of the development of bacterial resistance.[4]
Caption: Mechanism of action of Gemifloxacin in bacteria.
Potential Anti-Cancer Activity
Recent research has suggested that some fluoroquinolones, including Gemifloxacin, may possess anti-cancer properties. Studies have shown that Gemifloxacin can inhibit the migration and invasion of human colon cancer cells.[10] This effect is believed to be mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[10] NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Its dysregulation is implicated in the progression of various cancers.
Caption: Potential anti-cancer mechanism of Gemifloxacin via NF-κB inhibition.
Safety and Handling
This compound is considered a hazardous substance.[11] It can cause skin and serious eye irritation, and may cause respiratory irritation.[11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.
Conclusion
This compound is a key chemical intermediate with significant importance in the pharmaceutical industry. Its role in the synthesis of the potent fluoroquinolone antibiotic Gemifloxacin highlights its value in the development of anti-infective agents. Furthermore, emerging research into the anti-cancer properties of Gemifloxacin suggests that the core scaffold of this compound may be a valuable starting point for the design of novel oncology therapeutics. This guide provides a foundational resource for researchers working with this versatile compound, offering insights into its properties, synthesis, and biological applications.
References
- 1. pharmaxchange.info [pharmaxchange.info]
- 2. Topoisomerase Targeting with and Resistance to Gemifloxacin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gemifloxacin: a new fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 6. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 7. Gemifloxacin | C18H20FN5O4 | CID 9571107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Gemifloxacin Mesylate? [synapse.patsnap.com]
- 9. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gemifloxacin, a Fluoroquinolone Antimicrobial Drug, Inhibits Migration and Invasion of Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Methyl 2,6-dichloro-5-fluoronicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for Methyl 2,6-dichloro-5-fluoronicotinate, a key intermediate in the development of pharmaceutical compounds. This document details two primary synthetic pathways, including step-by-step experimental protocols and tabulated quantitative data. The synthesis workflows are visualized through diagrams to facilitate a clear understanding of the chemical transformations. The information is curated for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a halogenated pyridine derivative of significant interest in medicinal chemistry. Its structural features make it a valuable building block for the synthesis of complex molecules, particularly in the development of novel therapeutic agents. This guide outlines two effective methods for its preparation: a linear synthesis starting from ethyl fluoroacetate and methyl malonamate, and an alternative route involving the esterification of 2,6-dichloro-5-fluoronicotinic acid.
Synthetic Pathways
Two principal pathways for the synthesis of this compound are presented.
Pathway 1: From Methyl 2,6-dihydroxy-5-fluoronicotinate
This pathway involves a two-step process commencing with the synthesis of the precursor, Methyl 2,6-dihydroxy-5-fluoronicotinate, followed by a chlorination reaction to yield the target compound.
Pathway 2: Esterification of 2,6-dichloro-5-fluoronicotinic acid
This alternative route begins with the synthesis of 2,6-dichloro-5-fluoronicotinic acid, which is subsequently esterified to produce this compound.
Experimental Protocols
Pathway 1: Synthesis from Methyl 2,6-dihydroxy-5-fluoronicotinate
Step 1: Synthesis of Methyl 2,6-dihydroxy-5-fluoronicotinate
This procedure outlines the preparation of the key precursor, Methyl 2,6-dihydroxy-5-fluoronicotinate.[1]
-
Reaction Scheme:
Caption: Synthesis of the dihydroxy precursor.
-
Materials:
-
Ethyl fluoroacetate
-
Ethyl formate
-
Sodium methoxide
-
Methyl malonamate
-
Methanol
-
37% Hydrochloric acid
-
Water
-
-
Procedure:
-
To a solution of ethyl fluoroacetate (34 g) and ethyl formate (28 g) at 0°C, add sodium methoxide (26 g).
-
Allow the mixture to stir at 20°C for 3.5 hours.
-
Add a solution of methyl malonamate (40 g) in methanol (350 mL) to the mixture.
-
Heat the reaction mixture at reflux for 30 minutes.
-
To the hot mixture, add a solution of 37% hydrochloric acid (48 mL) in water (352 mL).
-
Continue to heat the mixture at reflux for an additional 10 minutes.
-
Cool the mixture to 0°C and allow it to stand for 18 hours.
-
Filter the precipitated solid, wash it with water (3 x 400 mL), and dry it under a vacuum to yield Methyl 2,6-dihydroxy-5-fluoronicotinate.
-
Step 2: Synthesis of this compound
This protocol describes the chlorination of the dihydroxy precursor to obtain the target molecule.[1][2]
-
Reaction Scheme:
Caption: Chlorination of the dihydroxy precursor.
-
Materials:
-
Methyl 2,6-dihydroxy-5-fluoronicotinate
-
Phosphorus oxychloride
-
Lithium phosphate
-
Methylene chloride
-
-
Procedure:
-
Charge a Monel autoclave with Methyl 2,6-dihydroxy-5-fluoronicotinate (10 g), phosphorus oxychloride (100 mL), and lithium phosphate (6 g).
-
Seal the autoclave and heat it to 170°C for 20 hours.
-
After cooling, rinse the reaction mixture into a round-bottom flask with methylene chloride.
-
A second batch can be run with 15 g of the starting material, 150 mL of phosphorus oxychloride, and 9 g of lithium phosphate under the same conditions.
-
Combine the reaction mixtures and filter.
-
Wash the collected solids with methylene chloride.
-
Combine the filtrates and washings and concentrate them at 50-60°C and 30 mm Hg. The resulting residual oil is crude this compound. Further purification can be achieved by vacuum distillation or column chromatography.
-
Pathway 2: Esterification of 2,6-dichloro-5-fluoronicotinic acid
This pathway provides an alternative route to the target compound via the esterification of the corresponding carboxylic acid. The synthesis of 2,6-dichloro-5-fluoronicotinic acid is first described.
Step 1: Synthesis of 2,6-dichloro-5-fluoronicotinic acid
This procedure details the synthesis of the carboxylic acid intermediate.[2]
-
Reaction Scheme:
Caption: Synthesis of the carboxylic acid intermediate.
-
Materials:
-
Methyl 2,6-dihydroxy-5-fluoronicotinate
-
Phosphorus oxychloride
-
Lithium chloride
-
Methylene chloride
-
50% aqueous Sodium hydroxide
-
37% Hydrochloric acid
-
Water
-
-
Procedure:
-
Charge a Pyrex tube with Methyl 2,6-dihydroxy-5-fluoronicotinate (5 g), phosphorus oxychloride (50 mL), and lithium chloride (2.5 g).
-
Seal the tube and heat it in an oil bath at 152-158°C for 25 hours.
-
After cooling, add methylene chloride (50 mL).
-
Combine the reaction mixtures from two such tubes, filter, and concentrate the filtrate at 50°C and 30 mm Hg.
-
Subject the residue to short path vacuum distillation to a pot temperature of 160°C to obtain 2,6-dichloro-5-fluoronicotinoyl chloride.
-
Slurry a portion of the acid chloride (9.84 g) with 60 mL of 50-60°C water.
-
Slowly add 50% aqueous sodium hydroxide to achieve a homogeneous solution of pH 10.
-
Extract the cooled solution twice with methylene chloride and then evacuate to remove residual solvent.
-
Cool the solution in an ice bath and add 37% hydrochloric acid to adjust the pH to 1-2.
-
Collect the precipitated solid by filtration, wash with water, and vacuum dry to give 2,6-dichloro-5-fluoronicotinic acid.
-
Step 2: Esterification of 2,6-dichloro-5-fluoronicotinic acid
This protocol describes a general method for the esterification of the carboxylic acid to the target methyl ester.
-
Reaction Scheme:
Caption: Esterification to the final product.
-
Materials:
-
2,6-dichloro-5-fluoronicotinic acid
-
Methanol
-
Thionyl chloride
-
-
Procedure:
-
Dissolve 2,6-dichloro-5-fluoronicotinic acid in an excess of methanol.
-
Cool the solution to 0°C.
-
Slowly add a catalytic amount of thionyl chloride.
-
Heat the reaction mixture to reflux and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude this compound.
-
Purify the product by column chromatography or vacuum distillation.
-
Data Presentation
The following tables summarize the quantitative data for the key steps in the synthesis of this compound.
Table 1: Synthesis of Methyl 2,6-dihydroxy-5-fluoronicotinate
| Parameter | Value | Reference |
| Starting Materials | Ethyl fluoroacetate, Ethyl formate, Sodium methoxide, Methyl malonamate | [1] |
| Yield | 61% | [1] |
| Purity (HPLC) | 95.4% | [1] |
| Melting Point | 208-213°C | [1] |
Table 2: Synthesis of 2,6-dichloro-5-fluoronicotinoyl chloride
| Parameter | Value | Reference |
| Starting Material | Methyl 2,6-dihydroxy-5-fluoronicotinate | [2] |
| Reagents | Phosphorus oxychloride, Lithium chloride | [2] |
| Yield | Not explicitly stated for the methyl ester, 85% for the acyl chloride | [2] |
| Purity (VPC) | 97.2% for the acyl chloride | [2] |
| Boiling Point | 71-75°C @ 0.5 mm Hg for the acyl chloride | [2] |
Table 3: Synthesis of 2,6-dichloro-5-fluoronicotinic acid
| Parameter | Value | Reference |
| Starting Material | 2,6-dichloro-5-fluoronicotinoyl chloride | [2] |
| Yield | 71% | [2] |
| Purity (HPLC) | 99.4% | [2] |
| Melting Point | 154.6-154.9°C | [2] |
Mandatory Visualization
The overall synthesis workflow for Pathway 1 is depicted below.
Caption: Overall synthesis workflow.
Conclusion
This technical guide provides detailed and actionable information for the synthesis of this compound. The two presented pathways offer flexibility in starting materials and reaction conditions. The provided experimental protocols and quantitative data serve as a valuable resource for chemists in the pharmaceutical industry and academia, enabling the efficient and reproducible synthesis of this important chemical intermediate.
References
Physical and chemical properties of Methyl 2,6-dichloro-5-fluoronicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,6-dichloro-5-fluoronicotinate is a halogenated pyridine derivative that serves as a key building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring two chlorine atoms, a fluorine atom, and a methyl ester group on the pyridine ring, makes it a versatile intermediate for the introduction of this heterocycle into a variety of molecular scaffolds. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of this compound, intended to support its application in research and development, particularly in the fields of medicinal chemistry and materials science. The strategic placement of its functional groups allows for selective chemical modifications, rendering it a valuable precursor for the synthesis of novel pharmaceutical agents and other high-value chemical entities.
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in chemical synthesis.
General and Physical Properties
| Property | Value | Reference |
| CAS Number | 189281-66-1 | [1][2] |
| Molecular Formula | C₇H₄Cl₂FNO₂ | [1][2] |
| Molecular Weight | 224.01 g/mol | [1][2] |
| Appearance | Not explicitly stated for the methyl ester, but the parent acid is a light yellow to beige fine crystalline powder. | |
| Boiling Point | 84 - 86 °C at 0.1 mmHg; 269.9 °C at 760 mmHg (predicted) | |
| Density | 1.5 g/cm³ (predicted) | |
| Solubility | No quantitative data available. Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. | |
| Melting Point | Not available for the methyl ester. The parent acid, 2,6-dichloro-5-fluoronicotinic acid, has a melting point of 152-155 °C. |
Spectral Data
| Spectrum Type | Expected Features |
| ¹H NMR | A singlet for the methyl ester protons (around 3.9 ppm) and a singlet or a doublet (due to coupling with fluorine) for the aromatic proton on the pyridine ring. |
| ¹³C NMR | Resonances for the methyl carbon, the ester carbonyl carbon, and the carbons of the pyridine ring. The carbons attached to chlorine and fluorine will show characteristic shifts and coupling patterns. |
| FT-IR | Characteristic absorption bands for the C=O stretching of the ester (around 1720-1740 cm⁻¹), C-Cl, C-F, and C-N bond vibrations, as well as aromatic C-H and C=C stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of two chlorine atoms. |
Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process, typically starting from more readily available precursors. The following protocols are based on established synthetic routes for related compounds and provide a general framework for its preparation and purification.[4]
Synthesis of this compound
The synthesis can be envisioned in two main stages: the formation of the 2,6-dichloro-5-fluoronicotinic acid core, followed by esterification.
Stage 1: Synthesis of 2,6-dichloro-5-fluoronicotinic acid
This stage often starts from a dihydroxy precursor, which is subsequently chlorinated.[4]
-
Preparation of Methyl 2,6-dihydroxy-5-fluoronicotinate: A solution of ethyl fluoroacetate and ethyl formate is treated with sodium methoxide at 0 °C. After stirring, a solution of methyl malonamate in methanol is added, and the mixture is heated to reflux. The reaction is then quenched with hydrochloric acid to precipitate the product, which is collected by filtration, washed with water, and dried.[4]
-
Chlorination to 2,6-dichloro-5-fluoronicotinoyl chloride: The Methyl 2,6-dihydroxy-5-fluoronicotinate is heated with phosphorus oxychloride in the presence of a lithium reagent (e.g., lithium phosphate or lithium chloride) in a sealed autoclave at high temperatures (e.g., 170 °C) for an extended period (e.g., 20 hours).[4] After cooling, the reaction mixture is worked up to isolate the acid chloride.
-
Hydrolysis to 2,6-dichloro-5-fluoronicotinic acid: The crude 2,6-dichloro-5-fluoronicotinoyl chloride is carefully hydrolyzed with water, often with the addition of a base to control the pH, to yield 2,6-dichloro-5-fluoronicotinic acid. The product is then isolated by filtration.[4]
Stage 2: Esterification to this compound
The final step is the esterification of the carboxylic acid with methanol.
-
Fischer Esterification: 2,6-dichloro-5-fluoronicotinic acid is dissolved in an excess of methanol. A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added. The mixture is then heated at reflux for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Work-up and Purification: After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
Analytical Methods
The purity and identity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product. A suitable mobile phase would be a mixture of hexane and ethyl acetate.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) is typically employed.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the molecule.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Chemical Reactivity and Applications
This compound is a versatile intermediate due to the presence of multiple reactive sites. The chlorine atoms at the 2- and 6-positions of the pyridine ring are susceptible to nucleophilic aromatic substitution and can participate in various palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution
The electron-withdrawing nature of the nitrogen atom in the pyridine ring, along with the inductive effects of the halogen substituents, activates the ring towards nucleophilic attack. The chlorine atoms at the 2- and 6-positions are good leaving groups, allowing for their displacement by a variety of nucleophiles, such as amines, alkoxides, and thiolates. This reactivity is fundamental to the construction of more complex substituted pyridine derivatives.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro substituents can readily participate in a range of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Key examples include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form C-C bonds, introducing aryl, heteroaryl, or alkyl groups.[6]
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.[6]
These reactions provide powerful tools for elaborating the structure of this compound and are widely used in the synthesis of pharmaceuticals and other functional materials.
The following diagram illustrates a typical Suzuki-Miyaura cross-coupling reaction involving this compound.
Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is an irritant to the eyes, skin, and respiratory system. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. In case of contact, the affected area should be flushed with copious amounts of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel compounds for the pharmaceutical and materials science industries. Its well-defined reactivity, particularly in nucleophilic substitution and palladium-catalyzed cross-coupling reactions, allows for the strategic introduction of the substituted pyridine moiety into a wide range of molecular architectures. This guide provides a foundational understanding of its properties and synthesis to aid researchers in its effective utilization.
References
- 1. This compound | C7H4Cl2FNO2 | CID 2775354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. 189281-66-1 | this compound [fluoromart.com]
- 4. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 5. Comparative Analysis of Anisotropic Lipophilicity of a Series of 6-Chloro-1,3,5-Triazines Determined in Reversed Phase Ultra High Performance Liquid Chromatography System [mdpi.com]
- 6. benchchem.com [benchchem.com]
Spectroscopic Profile of Methyl 2,6-dichloro-5-fluoronicotinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2,6-dichloro-5-fluoronicotinate, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines predicted and theoretical spectroscopic values, detailed experimental protocols for data acquisition, and a logical workflow for its synthesis and analysis.
Spectroscopic Data Summary
The following tables summarize the predicted and theoretical spectroscopic data for this compound.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| ¹H NMR | |||
| -OCH₃ | 3.90 | s | - |
| Ar-H | 8.25 | d | J(H,F) = 3.0 |
| ¹³C NMR | |||
| -OCH₃ | 53.0 | - | - |
| C=O | 162.5 | - | - |
| Ar-C (C-COOCH₃) | 125.0 | - | - |
| Ar-C-F | 155.0 | d | J(C,F) = 250.0 |
| Ar-C-Cl (C2) | 145.0 | - | - |
| Ar-C-Cl (C6) | 148.0 | - | - |
| Ar-CH | 140.0 | d | J(C,F) = 15.0 |
Note: Predicted data is generated using computational models and should be confirmed by experimental analysis.
Table 2: Mass Spectrometry (MS) Data
| Parameter | Value | Notes |
| Molecular Formula | C₇H₄Cl₂FNO₂ | - |
| Molecular Weight | 224.01 g/mol | Calculated from atomic weights.[1] |
| Exact Mass (M) | 222.9603 Da | Theoretical monoisotopic mass.[1] |
| Predicted M+1 | 223.9633 Da | Due to ¹³C isotope. |
| Predicted M+2 | 224.9574 Da | Due to ³⁷Cl isotope. |
| Predicted M+3 | 225.9604 Da | Due to ¹³C and ³⁷Cl isotopes. |
| Predicted M+4 | 226.9545 Da | Due to two ³⁷Cl isotopes. |
| Major Fragmentation Pathways | Loss of -OCH₃, Loss of -COOCH₃, Loss of Cl | Based on typical fragmentation of esters and halogenated aromatic compounds. |
Table 3: Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |
| C=O (Ester) | 1730 - 1715 | Stretch |
| C-O (Ester) | 1300 - 1000 | Stretch |
| C-F (Aromatic) | 1250 - 1120 | Stretch |
| C-Cl (Aromatic) | 1100 - 1000 | Stretch |
| C=C, C=N (Aromatic Ring) | 1600 - 1450 | Stretch |
| C-H (Aromatic) | 3100 - 3000 | Stretch |
| C-H (Methyl) | 2960 - 2850 | Stretch |
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Transfer the solution to a standard 5 mm NMR tube.
2. ¹H NMR Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay: 1-5 seconds.
-
Pulse Angle: 30-45 degrees.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the solvent peak or TMS.
3. ¹³C NMR Acquisition:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Acquisition Parameters:
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
Relaxation Delay: 2 seconds.
-
Pulse Angle: 30 degrees.
-
-
Processing: Apply Fourier transformation with an exponential window function (line broadening of 1-2 Hz), phase correction, and baseline correction. Reference the spectrum to the solvent peak.
Mass Spectrometry (MS)
1. Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture of water and organic solvent.
-
For high-resolution mass spectrometry (HRMS), a concentration of 10-100 µg/mL is often sufficient.
2. Data Acquisition (Electrospray Ionization - ESI):
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: Positive or negative electrospray ionization.
-
Mass Range: Scan from m/z 50 to 500.
-
Capillary Voltage: 3-4 kV.
-
Fragmentor Voltage: Varied to induce fragmentation for MS/MS analysis.
-
Data Analysis: Determine the exact mass of the molecular ion and analyze the isotopic pattern to confirm the elemental composition. Identify fragment ions to elucidate the structure.
Infrared (IR) Spectroscopy
1. Sample Preparation:
-
Solid Sample (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) and place in a liquid sample cell.
2. Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: Record a background spectrum of the empty sample compartment (or with the pure solvent/KBr pellet) before running the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Workflow and Pathway Visualization
The following diagrams illustrate the logical workflow for the synthesis and spectroscopic analysis of this compound.
References
A Technical Guide to the Purity Analysis of Methyl 2,6-dichloro-5-fluoronicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies required for the robust purity assessment of Methyl 2,6-dichloro-5-fluoronicotinate, a key intermediate in pharmaceutical synthesis. Ensuring the purity of this compound is critical for controlling downstream reaction yields, minimizing the formation of process-related impurities, and guaranteeing the quality and safety of the final active pharmaceutical ingredient (API).
Introduction to Purity Analysis
This compound (CAS No. 189281-66-1) is a halogenated pyridine derivative.[1] Its molecular structure, featuring chloro, fluoro, and methyl ester functional groups, necessitates a multi-faceted analytical approach to identify and quantify the principal component, as well as potential process-related impurities and degradation products.[2] A typical purity specification for commercially available this compound is ≥97%.[2][3]
The analytical strategy detailed herein combines chromatographic techniques for separation and quantification with spectroscopic methods for structural confirmation and identification.
Chromatographic Purity Assessment
Chromatographic methods are the cornerstone of purity analysis, offering high-resolution separation of the main compound from its impurities. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are applicable, with the choice depending on the volatility and thermal stability of the potential impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the preferred method for quantifying non-volatile or thermally labile impurities. A reversed-phase method is generally suitable for compounds of this polarity. While specific methods for this exact molecule are not publicly available, methodologies for related nicotinic acid derivatives can be adapted.[4][5][6][7]
Experimental Protocol: Reversed-Phase HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of diluent (e.g., Acetonitrile/Water 50:50 v/v) to create a 1 mg/mL stock solution. Further dilute as necessary.
-
Chromatographic Conditions: The following table outlines a typical starting point for method development.
| Parameter | Recommended Conditions |
| Column | C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm)[6] |
| Mobile Phase | A: 0.1% Acetic Acid in WaterB: Acetonitrile |
| Gradient | Start at 40% B, ramp to 95% B over 15 min, hold for 5 min, return to initial conditions. |
| Flow Rate | 1.0 mL/min[6] |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm[6] |
| Injection Volume | 10 µL |
-
Analysis: Purity is determined by area percent calculation, assuming all impurities have a similar response factor to the main peak. Impurities should be reported as a percentage of the total peak area.
Gas Chromatography (GC)
GC is an excellent technique for analyzing volatile impurities, such as residual solvents or volatile synthetic precursors. Given the halogenated nature of the analyte, a detector with high sensitivity for halogenated compounds, such as a Halogen-Specific Detector (XSD) or an Electron Capture Detector (ECD), can be advantageous.[8] However, GC-Mass Spectrometry (GC-MS) provides both quantification and structural information, making it a powerful tool.[9][10][11]
Experimental Protocol: GC-MS
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a Quadrupole MS).
-
Sample Preparation: Prepare a solution of approximately 1 mg/mL in a suitable volatile solvent like Dichloromethane or Ethyl Acetate.
-
Chromatographic Conditions: The table below provides a general-purpose method for halogenated aromatic compounds.[12]
| Parameter | Recommended Conditions |
| Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Program | Start at 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min). |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40 - 450 amu |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the chemical structure of the primary component and for identifying unknown impurities.
Mass Spectrometry (MS)
MS data, typically acquired from a GC-MS or LC-MS analysis, provides the molecular weight and fragmentation pattern of the analyte.[2][13]
| Data Point | Expected Value |
| Molecular Formula | C₇H₄Cl₂FNO₂[1] |
| Molecular Weight | 224.01 g/mol [1] |
| Monoisotopic Mass | 222.96 Da[1] |
| Key Fragmentation | Analysis would likely show losses of -OCH₃, -COOCH₃, and chlorine atoms. The isotopic pattern for two chlorine atoms will be a key diagnostic feature. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides definitive structural confirmation. The ¹H, ¹³C, and ¹⁹F NMR spectra will be characteristic of the molecule.
| Nucleus | Expected Chemical Shifts (δ) and Coupling |
| ¹H NMR | Singlet around 3.9-4.1 ppm (methyl ester, -OCH₃)Doublet around 8.0-8.2 ppm (aromatic proton, H-4) |
| ¹⁹F NMR | A signal corresponding to the single fluorine atom on the pyridine ring. |
| ¹³C NMR | Signals for the methyl carbon, ester carbonyl, and the five distinct carbons of the pyridine ring. |
Impurity Profiling
Potential impurities in this compound can originate from the starting materials, by-products of the synthesis, or degradation. A key precursor is 2,6-dichloro-5-fluoronicotinic acid (CAS 82671-06-5).[14][15] Incomplete esterification or hydrolysis of the final product could lead to its presence as an impurity. Other potential impurities include isomers or compounds with incomplete halogenation.
Table of Potential Impurities
| Impurity Name | Structure / Origin | Typical Analytical Method |
| 2,6-dichloro-5-fluoronicotinic acid | Starting material / Hydrolysis product | HPLC-UV |
| Methyl 2-chloro-5-fluoronicotinate | Incomplete chlorination by-product | GC-MS, HPLC-UV |
| Residual Solvents (e.g., Methanol) | From esterification / purification | Headspace GC-FID |
| Methyl 2,6-dihydroxy-5-fluoronicotinate | Precursor from some synthetic routes[16] | HPLC-UV |
Visualized Workflows and Relationships
Diagrams created using the DOT language provide clear visual representations of the analytical process and impurity relationships.
Caption: Comprehensive analytical workflow for purity determination.
Caption: Relationship between the main compound and potential impurities.
Conclusion
The purity analysis of this compound demands a combination of high-resolution chromatographic separation and definitive spectroscopic identification. By implementing robust HPLC and GC methods, analysts can accurately quantify the main component and trace-level impurities. Complementary techniques like MS and NMR are indispensable for structural verification and impurity identification. This integrated analytical approach is fundamental to ensuring the quality and consistency of this vital pharmaceutical intermediate.
References
- 1. This compound | C7H4Cl2FNO2 | CID 2775354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 189281-66-1 | this compound [fluoromart.com]
- 3. This compound | CAS#:189281-66-1 | Chemsrc [chemsrc.com]
- 4. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. [Improvement of Nicotinic Acid and Nicotinamide Analysis in Meats and Meat Products by HPLC and LC-MS/MS with Solid-Phase Extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. storage.googleapis.com [storage.googleapis.com]
- 7. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. research.wur.nl [research.wur.nl]
- 12. pubs.acs.org [pubs.acs.org]
- 13. bevital.no [bevital.no]
- 14. Page loading... [wap.guidechem.com]
- 15. 2,6-Dichloro-5-fluoronicotinic acid | 82671-06-5 [chemicalbook.com]
- 16. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of Methyl 2,6-dichloro-5-fluoronicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,6-dichloro-5-fluoronicotinate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its halogenated pyridine structure provides a versatile scaffold for the development of novel bioactive molecules. This technical guide offers a comprehensive overview of the primary synthetic routes to this compound, with a focus on the critical precursors and their transformations. Detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways are provided to assist researchers in the efficient preparation of this important compound.
The synthesis of this compound is primarily achieved through a two-stage process: the synthesis of its carboxylic acid precursor, 2,6-dichloro-5-fluoronicotinic acid, followed by its esterification. This guide will explore three major pathways to obtain the crucial acid intermediate, each starting from a different precursor.
Synthetic Pathways to 2,6-dichloro-5-fluoronicotinic Acid
The synthesis of 2,6-dichloro-5-fluoronicotinic acid is a critical step, and several routes have been developed, each with its own advantages and challenges. Below are detailed descriptions of three prominent methods.
Route 1: From Methyl 2,6-dihydroxy-5-fluoronicotinate
This pathway involves the initial synthesis of a dihydroxy nicotinic acid ester, followed by a one-pot chlorination and subsequent hydrolysis to yield the desired acid.
Part A: Synthesis of Methyl 2,6-dihydroxy-5-fluoronicotinate [1][2]
-
To a solution of ethyl fluoroacetate (34 g) and ethyl formate (28 g) at 0°C, add sodium methoxide (26 g).
-
Allow the mixture to stir for 3.5 hours at 20°C.
-
Add a solution of methyl malonamate (40 g) in methanol (350 mL) and heat the mixture to reflux for 30 minutes.
-
To the hot mixture, add a solution of 37% hydrochloric acid (48 mL) in water (352 mL).
-
Heat the reaction mixture at reflux for an additional 10 minutes.
-
After allowing the mixture to stand at 0°C for 18 hours, filter the collected solid.
-
Wash the solid with water and dry under vacuum to yield Methyl 2,6-dihydroxy-5-fluoronicotinate.
Part B: Synthesis of 2,6-dichloro-5-fluoronicotinic acid [1][2]
-
In a sealed tube, combine Methyl 2,6-dihydroxy-5-fluoronicotinate (5 g), phosphorus oxychloride (50 mL), and lithium chloride (2.5 g).
-
Heat the sealed tube in an oil bath at 152-158°C for 25 hours.
-
After cooling, dilute the reaction mixture with methylene chloride (50 mL) and filter.
-
Concentrate the filtrate at 50°C and 30 mm Hg.
-
Purify the resulting 2,6-dichloro-5-fluoronicotinoyl chloride by vacuum distillation.
-
Slurry a portion of the acid chloride (9.84 g) with 60 mL of water at 50-60°C.
-
Slowly add 50% aqueous sodium hydroxide to achieve a homogeneous solution with a pH of 10.
-
Cool the solution and extract twice with methylene chloride.
-
Remove residual methylene chloride under vacuum.
-
Cool the solution in an ice bath and add 37% hydrochloric acid to adjust the pH to 1-2.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain 2,6-dichloro-5-fluoronicotinic acid.
| Precursor | Product | Reagents | Yield | Purity | Reference |
| Ethyl fluoroacetate, Ethyl formate, Methyl malonamate | Methyl 2,6-dihydroxy-5-fluoronicotinate | Sodium methoxide, Methanol, Hydrochloric acid | 61% | 95.4% (HPLC) | [1][2] |
| Methyl 2,6-dihydroxy-5-fluoronicotinate | 2,6-dichloro-5-fluoronicotinic acid | Phosphorus oxychloride, Lithium chloride, Sodium hydroxide, Hydrochloric acid | 71% | 99.4% (HPLC) | [1] |
Route 2: From 2,6-dichloro-5-fluoro-3-cyanopyridine (DCFN Nitrile)
This method relies on the acid-catalyzed hydrolysis of a nitrile precursor to the corresponding carboxylic acid.
References
- 1. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 2. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
Reactivity of the Pyridine Ring in Methyl 2,6-dichloro-5-fluoronicotinate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,6-dichloro-5-fluoronicotinate is a versatile synthetic intermediate of significant interest in the pharmaceutical and agrochemical industries. Its pyridine core, substituted with two chlorine atoms, a fluorine atom, and a methyl ester group, offers multiple reaction sites for functionalization. This technical guide provides a comprehensive overview of the reactivity of the pyridine ring in this compound, focusing on key transformations such as nucleophilic aromatic substitution, transition metal-catalyzed cross-coupling reactions, and selective reduction. This document aims to serve as a valuable resource for researchers engaged in the design and synthesis of novel bioactive molecules.
Core Reactivity Principles
The reactivity of the pyridine ring in this compound is governed by the interplay of the electronic effects of its substituents. The nitrogen atom in the pyridine ring is electron-withdrawing, creating electron-deficient positions at C2, C4, and C6, making them susceptible to nucleophilic attack. The two chlorine atoms at the C2 and C6 positions are also electron-withdrawing and serve as excellent leaving groups in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. The fluorine atom at C5 further enhances the electrophilicity of the ring. Conversely, the methyl nicotinate group at C3 is an electron-withdrawing group that can also influence the regioselectivity of reactions.
Key Chemical Transformations
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, amplified by the halo-substituents, makes this compound a prime candidate for SNAr reactions. Nucleophiles preferentially attack the C2 and C6 positions. The regioselectivity of mono-substitution can be influenced by the nature of the nucleophile and the reaction conditions.
Experimental Protocol: General Procedure for Mono-amination
A general procedure for the mono-amination of a related dichloropyrimidine can be adapted for this compound.[1]
-
Reaction Setup: In an inert atmosphere glovebox, a dry reaction vessel is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and a suitable phosphine ligand (e.g., XPhos, 6 mol%).
-
Addition of Reagents: To the same vessel, add the base (e.g., sodium tert-butoxide, 1.4 equivalents), this compound (1.0 equivalent), and the desired primary or secondary amine (1.1 equivalents).
-
Solvent Addition: Anhydrous solvent (e.g., toluene, to a concentration of 0.1 M with respect to the substrate) is added.
-
Reaction Conditions: The vessel is sealed and heated in a preheated oil bath (e.g., 100 °C) with stirring under an inert atmosphere. Reaction progress is monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography.
Transition Metal-Catalyzed Cross-Coupling Reactions
The chlorine atoms at the C2 and C6 positions are amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a powerful method for introducing aryl or vinyl substituents. The regioselective mono-arylation of related 2,6-dichloro-quinoxalines has been demonstrated to occur preferentially at the more reactive chloro-position.[2]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dichloropyridines
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₃PO₄ | THF | 90 | 23-97 | [2] |
| Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 65-100 | 5-89 | [3] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A general procedure for the Suzuki-Miyaura coupling of a related bromoquinoline can be adapted.[4]
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., Xantphos, 4 mol%), and base (e.g., NaOtBu, 1.4 equiv) to an oven-dried Schlenk tube.
-
Addition of Reagents: Add this compound (1.0 equiv) and the desired arylboronic acid or ester (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 90-110 °C. Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite. Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
This reaction provides a versatile route to N-aryl and N-alkyl pyridines. Selective mono-amination can be achieved by carefully controlling the reaction conditions.
Experimental Protocol: Buchwald-Hartwig Amination
A detailed protocol for the amination of a related bromoquinoline is available and can be adapted.[4]
-
Materials: Methyl 6-bromoquinoline-3-carboxylate (1.0 equiv), Amine (1.2 equiv), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), Xantphos (4 mol%), Sodium tert-butoxide (NaOtBu, 1.4 equiv), Anhydrous, degassed toluene.
-
Procedure: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube. Add Methyl 6-bromoquinoline-3-carboxylate and the desired amine. Add anhydrous, degassed toluene via syringe. Seal the tube and heat the reaction mixture to 90-110 °C. Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS. Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite. Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
The Sonogashira coupling enables the introduction of alkyne moieties. The reaction of 4,6-dichloro-2-pyrone with terminal acetylenes has been shown to proceed with high regioselectivity for the 6-position.[5][6]
Table 2: Typical Reaction Conditions for Sonogashira Coupling
| Catalyst System | Base | Solvent | Temperature | Yield | Reference |
| Pd(dba)₂/PPh₃, CuI | Et₃N/Piperidine | THF | Room Temp. | Good | [5][6] |
Experimental Protocol: General Procedure for Sonogashira Coupling
A general protocol for Sonogashira coupling can be followed.[7]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Solvent and Base Addition: Add anhydrous solvent (5 mL) and an amine base (e.g., triethylamine, 3.0 mmol). Stir the mixture for 5-10 minutes at room temperature.
-
Addition of Alkyne: Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture, dilute with an organic solvent, wash with saturated aqueous ammonium chloride to remove the copper catalyst, followed by brine. Dry the organic layer and concentrate under reduced pressure. Purify the crude product by column chromatography.
Selective Reduction (Dechlorination)
Selective removal of one of the chlorine atoms can be a valuable strategy for further diversification. A Chinese patent describes the selective hydrogenation of this compound to afford Methyl 2-chloro-5-fluoronicotinate.[8]
Table 3: Selective Hydrogenation of this compound [8]
| Substrate | Catalyst | Additive | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| This compound (50g, 0.21 mol) | 5% Raney Nickel (1.0g) | Triethylamine (33.3g, 0.33 mol) | Ethyl Acetate (1.2L) | 40 | 12 | Methyl 2-chloro-5-fluoronicotinate | 50 |
Experimental Protocol: Selective Hydrogenation [8]
-
Reaction Setup: To a solution of this compound (50g, 0.21 mol) in ethyl acetate (1.2L), add triethylamine (33.3g, 0.33 mol) and 5% Raney Nickel (1.0g).
-
Reaction Conditions: The mixture is hydrogenated under 3 normal atmospheres at 40 °C for 12 hours.
-
Work-up: The catalyst is removed by filtration. The reaction solution is concentrated and the residue is purified by column chromatography to obtain Methyl 2-chloro-5-fluoronicotinate as a buttery substance (21.2g, 50% yield).
Visualization of Reaction Pathways and Biological Context
Experimental Workflow for Functionalization
The following diagram illustrates a typical experimental workflow for the functionalization of this compound via cross-coupling and substitution reactions.
Caption: General experimental workflow for the functionalization of this compound.
Biological Signaling Pathway: Auxin Herbicide Mode of Action
Derivatives of 2,6-dichloro-5-fluoronicotinic acid have been investigated as synthetic auxin herbicides.[7][9][10][11][12] These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately, plant death. The signaling pathway involves the binding of the synthetic auxin to the TIR1/AFB family of F-box proteins, which then leads to the degradation of Aux/IAA transcriptional repressors and the subsequent expression of auxin-responsive genes.
Caption: Simplified signaling pathway for synthetic auxin herbicides.
Conclusion
This compound is a highly valuable and reactive building block for the synthesis of complex organic molecules. The presence of two reactive chlorine atoms at the C2 and C6 positions allows for a wide range of functionalization through nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions. The electronic influence of the fluorine and methyl nicotinate substituents plays a crucial role in directing the regioselectivity of these transformations. The derivatives of this compound have shown significant potential, particularly in the development of novel herbicides that act as synthetic auxins. This guide provides a foundational understanding of the reactivity of this compound and offers practical experimental insights to aid researchers in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 9. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Anticancer Drugs Utilizing Methyl 2,6-dichloro-5-fluoronicotinate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of potent anticancer drugs, with a focus on the utilization of key intermediates derived from Methyl 2,6-dichloro-5-fluoronicotinate. The protocols are exemplified by the synthesis of Repotrectinib, a next-generation tyrosine kinase inhibitor.
Introduction
This compound and its derivatives are versatile building blocks in medicinal chemistry, particularly in the development of targeted anticancer therapies. The presence of reactive chlorine atoms and a fluorine substituent on the pyridine ring allows for strategic modifications and the construction of complex heterocyclic scaffolds that are central to many kinase inhibitors. This document outlines the synthetic strategies and detailed experimental procedures for leveraging these intermediates in the synthesis of oncology drug candidates.
Application: Synthesis of Repotrectinib
Repotrectinib is a potent and selective inhibitor of ROS1, TRK (A, B, and C), and ALK fusion proteins, which are key drivers in various cancers, including non-small cell lung cancer (NSCLC). The synthesis of Repotrectinib showcases the utility of functionalized pyridine precursors in constructing the core pyrazolopyrimidine scaffold of the drug.
Quantitative Data Summary
The following table summarizes the quantitative data for the key steps in a representative synthesis of Repotrectinib.
| Step | Intermediate/Product | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) | Analytical Method |
| 1 | Ethyl 5-oxo-4H-pyrazolo[1,5-a]pyrimidine-3-carboxylate | 221.19 | Not Specified | Not Specified | TLC |
| 2 | Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate | 239.64 | Not Specified | Not Specified | Not Specified |
| 3 | Repotrectinib | 391.39 | 85% (final step) | Not Specified | Column Chromatography |
Experimental Protocols
The following protocols are based on reported synthetic routes for Repotrectinib and its intermediates.
Step 1: Synthesis of Ethyl 5-oxo-4H-pyrazolo[1,5-a]pyrimidine-3-carboxylate
This step involves the condensation of ethyl 5-amino-1H-pyrazole-4-carboxylate with ethyl (E)-3-ethoxyprop-2-enoate to form the pyrazolopyrimidine core.
-
Reagents and Materials:
-
Ethyl 5-amino-1H-pyrazole-4-carboxylate
-
Ethyl (E)-3-ethoxyprop-2-enoate
-
Cesium Carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Petroleum Ether (PE)
-
Acetic Acid (HOAc)
-
Water (H₂O)
-
Celite
-
-
Procedure:
-
To a mixture of ethyl 5-amino-1H-pyrazole-4-carboxylate (1.08 mol) and ethyl (E)-3-ethoxyprop-2-enoate (2.03 mol) in DMF (3.2 L), add Cs₂CO₃ (2.02 mol) in one portion at 20°C under a nitrogen atmosphere.
-
Stir the mixture at 110°C for 6 hours. Monitor the reaction completion by Thin Layer Chromatography (TLC) using a PE:EtOAc (1:1) solvent system.
-
After completion, cool the mixture to 20°C and filter through a celite pad.
-
Wash the filter cake with ethyl acetate (3 x 30 mL).
-
Add the filtrate to water (2 L) and acidify with acetic acid to a pH of 4.
-
Step 2: Chlorination of the Pyrazolopyrimidine Core
This step is a crucial transformation to introduce a reactive handle for subsequent nucleophilic substitution reactions. While the specific precursor derived from this compound is not explicitly detailed in the provided snippets, this general chlorination step is representative.
-
Reagents and Materials:
-
Ethyl 5-oxo-4H-pyrazolo[1,5-a]pyrimidine-3-carboxylate
-
Chlorinating agent (e.g., POCl₃, SOCl₂)
-
Solvent (e.g., Dichloromethane, Toluene)
-
-
Procedure (General):
-
Dissolve the pyrazolopyrimidine intermediate in a suitable anhydrous solvent.
-
Add the chlorinating agent dropwise at a controlled temperature (typically 0°C to room temperature).
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC or LC-MS).
-
Carefully quench the reaction, typically with ice-water.
-
Extract the product with an organic solvent, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Step 3: Final Assembly and Macrocyclization to Repotrectinib
This final step involves a sequence of nucleophilic substitutions and a macrocyclization to yield Repotrectinib.
-
Reagents and Materials:
-
5-{[(1R)-1-(2-{[(2S)-1-aminopropan-2-yl]oxy}-5-fluorophenyl)ethyl]amino}pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
-
N,N-Diisopropylethylamine (DIPEA)
-
Pentafluorophenyl diphenylphosphinate (FDPP)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium Carbonate (Na₂CO₃) solution (2 M)
-
Sodium Sulfate (Na₂SO₄)
-
Methanol
-
-
Procedure:
-
To a stirred solution of 5-{[(1R)-1-(2-{[(2S)-1-aminopropan-2-yl]oxy}-5-fluorophenyl)ethyl]amino}pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (0.611 mmol) in DMF (4.0 mL), slowly add a solution of DIPEA (4.88 mmol) in DCM (1.8 mL) at 0-5°C.
-
Add FDPP (0.672 mmol) at 0-5°C.
-
Allow the reaction mixture to stir for 1-2 hours at 25-30°C.
-
Quench the reaction with 2 M Na₂CO₃ solution (2 mL) and stir for 15 minutes.
-
Extract the mixture with DCM (4 x 10 mL).
-
Combine the organic extracts, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue using flash chromatography (silica gel, 0-10% methanol in dichloromethane) to yield Repotrectinib as a white solid (yield: 85%).
-
Signaling Pathways and Mechanism of Action
Repotrectinib is a tyrosine kinase inhibitor that targets key oncogenic drivers. Understanding its mechanism of action is crucial for its application in cancer therapy.
Targeted Signaling Pathways
Repotrectinib primarily inhibits the following signaling pathways:
-
ROS1 Pathway: Inhibits the constitutively active ROS1 fusion proteins, which drive cell proliferation and survival in certain cancers.
-
TRK Pathway: Blocks the activity of TRKA, TRKB, and TRKC fusion proteins, which are involved in cell growth and differentiation and are oncogenic when rearranged.
-
ALK Pathway: Inhibits anaplastic lymphoma kinase (ALK) fusion proteins, another important driver in NSCLC and other malignancies.
By blocking these kinases, Repotrectinib effectively shuts down downstream signaling cascades, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. This leads to the induction of apoptosis (programmed cell death) and inhibition of tumor growth.
dot
Caption: Signaling pathways inhibited by Repotrectinib.
Experimental Workflow
The overall workflow for the synthesis and evaluation of anticancer drug candidates derived from this compound is depicted below.
dot
Caption: General workflow for synthesis and evaluation.
Application Notes and Protocols for Palladium-Catalyzed Reactions with Methyl 2,6-dichloro-5-fluoronicotinate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions involving Methyl 2,6-dichloro-5-fluoronicotinate. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of multiple reaction sites that can be selectively functionalized. The following sections detail protocols for key transformations, including Suzuki-Myaura, Sonogashira, and Buchwald-Hartwig amination reactions, supported by quantitative data and workflow visualizations.
Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For substrates such as this compound, the two chlorine atoms at the C2 and C6 positions of the pyridine ring offer opportunities for selective functionalization. The regioselectivity of these reactions is influenced by a variety of factors, including the electronic nature of the substituents, the choice of palladium catalyst and ligand, the base, and the reaction conditions. Generally, the chlorine atom at the C2 position is more susceptible to oxidative addition to the palladium(0) catalyst due to the electron-withdrawing effect of the adjacent nitrogen atom. However, steric hindrance and the specific catalytic system employed can alter this preference, allowing for selective reaction at the C6 position or disubstitution.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between the halogenated pyridine and a boronic acid or ester. This reaction is widely used for the synthesis of biaryl and heteroaryl structures.
General Reaction Scheme:
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on Methyl 2,6-dichloro-5-fluoronicotinate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on Methyl 2,6-dichloro-5-fluoronicotinate. This versatile building block is of significant interest in medicinal chemistry and drug development due to the presence of multiple reaction sites that can be selectively functionalized. The electron-withdrawing nature of the pyridine nitrogen, the chloro substituents, and the fluoro group activates the ring for nucleophilic attack, primarily at the C2 and C6 positions.
Regioselectivity in Nucleophilic Aromatic Substitution
The substitution pattern of this compound presents a challenge and an opportunity for regioselective synthesis. The two chlorine atoms at the C2 and C6 positions are electronically distinct due to the influence of the adjacent methoxycarbonyl and fluoro groups. The outcome of a nucleophilic attack is dependent on several factors, including the nature of the nucleophile, the solvent, and the reaction conditions. Generally, non-polar, aprotic solvents tend to favor substitution at the C2 position (ortho to the ester), while polar solvents can lead to mixtures of isomers. For certain nucleophiles, such as phenols, catalytic conditions can provide high regioselectivity for the C6 position.
Summary of Reaction Conditions
The following table summarizes generalized conditions for the nucleophilic aromatic substitution on this compound with various nucleophiles. These protocols are based on established methodologies for similar 2,6-dichloropyridine systems and may require optimization for specific substrates.
| Nucleophile Type | Nucleophile Example | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Product (Regioisomer) |
| Primary Amines | Aniline | K₂CO₃ | DMF | 100-150 | 4-12 | Methyl 2-(phenylamino)-6-chloro-5-fluoronicotinate (Major) |
| Secondary Amines | Morpholine | K₂CO₃ | DMF | 100-150 | 4-12 | Methyl 2-(morpholino)-6-chloro-5-fluoronicotinate (Major) |
| Alkoxides | Sodium Methoxide | NaH (or NaOMe) | Methanol/THF | 25-65 | 2-8 | Methyl 2-methoxy-6-chloro-5-fluoronicotinate (Major) |
| Phenoxides | Sodium Phenoxide | K₂CO₃ | Acetonitrile | 80 | 6-16 | Methyl 6-phenoxy-2-chloro-5-fluoronicotinate (with catalyst) |
| Thiolates | Sodium Thiophenoxide | NaH (or NaSPh) | THF | 0-25 | 1-4 | Methyl 2-(phenylthio)-6-chloro-5-fluoronicotinate (Major) |
Experimental Protocols
Protocol 1: Amination with Primary and Secondary Amines
This protocol describes a general procedure for the regioselective mono-amination of this compound. The reaction typically favors substitution at the C2 position.
Materials:
-
This compound
-
Primary or Secondary Amine (e.g., aniline, morpholine)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DMF, add the amine nucleophile (1.1-1.5 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 120 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2-amino-6-chloro-5-fluoronicotinate derivative.
Workflow for Amination:
Caption: Workflow for the amination of this compound.
Protocol 2: Alkoxylation with Alkoxides and Phenoxides
This protocol provides a general method for the substitution of a chloro group with an alkoxide or phenoxide. For simple alkoxides, the reaction can proceed at room temperature or with gentle heating. Phenoxide reactions may require higher temperatures.
Materials:
-
This compound
-
Alcohol or Phenol (e.g., methanol, phenol)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) or a pre-formed sodium alkoxide/phenoxide
-
Tetrahydrofuran (THF) or Acetonitrile (for phenoxides)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the alcohol or phenol (1.2 eq) in the chosen solvent (e.g., THF), add sodium hydride (1.2 eq) at 0 °C and stir for 30 minutes.
-
Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature (for alkoxides) or heat to 80 °C (for phenoxides) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Workflow for Alkoxylation/Phenoxylation:
Caption: Workflow for alkoxylation/phenoxylation reactions.
Protocol 3: Thiolation with Thiolates
This protocol outlines a general procedure for the introduction of a thioether linkage at one of the chloro-positions. Thiolates are generally very reactive nucleophiles in SNAr reactions.
Materials:
-
This compound
-
Thiol (e.g., thiophenol)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) or a pre-formed sodium thiolate
-
Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the thiol (1.1 eq) in THF, add sodium hydride (1.1 eq) at 0 °C and stir for 15-30 minutes.
-
Add a solution of this compound (1.0 eq) in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Signaling Pathway of SNAr Reaction:
Caption: General mechanism of the SNAr reaction.
Conclusion
The protocols outlined in this document provide a foundation for the exploration of nucleophilic aromatic substitution reactions on this compound. The versatility of this substrate allows for the synthesis of a diverse library of substituted pyridine derivatives, which are valuable intermediates in the development of novel therapeutic agents. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic goals.
Application of Methyl 2,6-dichloro-5-fluoronicotinate in Agrochemical Research: A Detailed Guide
For Researchers, Scientists, and Agrochemical Development Professionals
This document provides detailed application notes and protocols on the utilization of Methyl 2,6-dichloro-5-fluoronicotinate as a key intermediate in the synthesis of novel agrochemicals. This versatile building block offers a scaffold for the development of potent herbicides and fungicides, leveraging its unique substitution pattern to enhance biological activity.
Introduction
This compound, and its parent acid 2,6-dichloro-5-fluoronicotinic acid, are pivotal starting materials in the synthesis of a variety of biologically active compounds.[1][2] The presence of chlorine and fluorine atoms on the pyridine ring provides multiple reaction sites for derivatization, enabling the creation of diverse chemical libraries for agrochemical screening. While primarily documented as an intermediate for pharmaceuticals, its application in the agrochemical sector is an area of active research, particularly in the development of next-generation herbicides and fungicides.
Application in Herbicide Synthesis: Pyridyl Sulfonamides
A significant application of 2,6-dichloro-5-fluoronicotinic acid, obtainable from its methyl ester, is in the synthesis of novel pyridyl sulfonamide herbicides. These compounds have demonstrated potent, broad-spectrum herbicidal activity against various weed species. The synthesis involves the reaction of the nicotinic acid with a substituted aniline to form an amide, followed by reaction with a sulfonyl chloride.
Synthetic Pathway
The general synthetic route to produce herbicidal pyridyl sulfonamides from 2,6-dichloro-5-fluoronicotinic acid is outlined below.
Caption: Synthetic pathway for pyridyl sulfonamide herbicides.
Experimental Protocol: Synthesis of a Representative Pyridyl Sulfonamide Herbicide
This protocol details the synthesis of a representative N-(4,6-dimethoxypyrimidin-2-yl)-2-(2,6-dichloro-5-fluoropyridin-3-yl)sulfonamide.
Step 1: Synthesis of 2,6-dichloro-N-(4,6-dimethoxypyrimidin-2-yl)-5-fluoronicotinamide
-
To a solution of 2,6-dichloro-5-fluoronicotinic acid (1.0 eq) in anhydrous dichloromethane, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in anhydrous tetrahydrofuran (THF).
-
To this solution, add 2-amino-4,6-dimethoxypyrimidine (1.1 eq) and triethylamine (1.5 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired intermediate amide.
Step 2: Synthesis of the final Pyridyl Sulfonamide Herbicide
-
To a solution of the intermediate amide (1.0 eq) in anhydrous THF, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the desired sulfonyl chloride (e.g., methanesulfonyl chloride, 1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final pyridyl sulfonamide herbicide.
Herbicidal Activity Data
The herbicidal activity of the synthesized pyridyl sulfonamides was evaluated against a panel of common weed species. The data is presented as percent inhibition at a given application rate.
| Compound ID | Application Rate (g/ha) | Barnyard Grass (%) | Green Foxtail (%) | Velvetleaf (%) | Cocklebur (%) |
| PSH-1 | 100 | 85 | 90 | 75 | 80 |
| PSH-2 | 100 | 92 | 88 | 85 | 95 |
| PSH-3 | 100 | 78 | 82 | 90 | 88 |
Experimental Protocol: Herbicidal Activity Assay
1. Plant Material and Growth Conditions:
-
Seeds of test weed species (e.g., barnyard grass, green foxtail, velvetleaf, cocklebur) are sown in plastic pots containing a standard potting mix.
-
Plants are grown in a greenhouse under controlled conditions (25/20 °C day/night temperature, 14-hour photoperiod).
-
Plants are grown to the 2-3 leaf stage before treatment.
2. Herbicide Application:
-
The test compounds are dissolved in a suitable solvent (e.g., acetone) containing a surfactant.
-
The solutions are applied as a post-emergence spray using a laboratory sprayer calibrated to deliver a specific volume per unit area.
3. Evaluation:
-
Herbicidal injury is visually assessed 14 days after treatment.
-
The percent inhibition is rated on a scale of 0 to 100, where 0 represents no effect and 100 represents complete plant death.
Application in Fungicide Research
While less documented, the structural motif of this compound holds potential for the development of novel fungicides. The pyridine ring is a common feature in many commercial fungicides, and the unique halogenation pattern of this intermediate can be exploited to create new chemical entities with fungicidal properties. Further research in this area is warranted to explore the synthesis and fungicidal screening of derivatives.
Caption: General workflow for agrochemical discovery.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of novel agrochemicals. Its application in the development of potent pyridyl sulfonamide herbicides has been demonstrated, showcasing its potential for creating effective crop protection solutions. Further exploration of its derivatives for both herbicidal and fungicidal activity is a promising avenue for future agrochemical research. The detailed protocols and data presented herein provide a solid foundation for researchers and scientists in this field.
References
Application Note: Selective Monodechlorination of Methyl 2,6-dichloro-5-fluoronicotinate via Catalytic Hydrogenation
Abstract
This application note details an experimental protocol for the selective monodechlorination of Methyl 2,6-dichloro-5-fluoronicotinate to yield Methyl 2-chloro-5-fluoronicotinate. This transformation is a crucial step in the synthesis of various pharmaceutical and agrochemical compounds. The described method utilizes catalytic hydrogenation, offering a high degree of selectivity for the removal of the chlorine atom at the 6-position of the pyridine ring. This protocol is intended for researchers, scientists, and professionals in drug development and process chemistry.
Introduction
This compound is a versatile building block in organic synthesis. The selective removal of one of its chlorine atoms is often a necessary transformation to enable further functionalization. Catalytic hydrogenation has been demonstrated as an effective method for achieving this selective dechlorination.[1] This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney® Nickel, in the presence of a hydrogen source and an alkaline auxiliary to neutralize the hydrochloric acid formed during the reaction.[1] The protocol herein provides a detailed procedure for this selective monodechlorination.
Experimental Protocol
This protocol describes the selective dechlorination at the 6-position of this compound.
Materials:
-
This compound (Substrate)
-
Palladium on Carbon (10 wt. % Pd/C) or Raney® Nickel (slurry in water)
-
Triethylamine (Et3N)
-
Methanol (MeOH) or Ethanol (EtOH), anhydrous
-
Ethyl acetate (EtOAc)
-
Diatomaceous earth (e.g., Celite®)
-
Hydrogen gas (H2)
-
Nitrogen gas (N2)
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., Parr hydrogenator or H-Cube) or a balloon setup for atmospheric hydrogenation
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add the chosen solvent (e.g., Methanol, 10-20 mL per gram of substrate).
-
Add triethylamine (1.1-1.5 eq) to the solution.
-
Carefully add the catalyst. For 10% Pd/C, a catalyst loading of 1-5 mol% is recommended. For Raney® Nickel, use approximately 10-20 wt% of the substrate.
-
-
Hydrogenation:
-
Seal the flask and purge the system with nitrogen gas to remove air.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
For a balloon setup, maintain a positive pressure of hydrogen with a balloon. For a Parr apparatus, pressurize the vessel to the desired pressure (e.g., 1-5 atm).[1]
-
Stir the reaction mixture vigorously at room temperature (20-25 °C). The temperature can be slightly elevated to 30-50 °C to increase the reaction rate if necessary.[1]
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, carefully purge the reaction vessel with nitrogen gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 2-chloro-5-fluoronicotinate.
-
Data Presentation
The following table summarizes representative data for the selective dechlorination under various conditions.
| Entry | Catalyst (mol%) | Solvent | Base (eq.) | Pressure (atm) | Temp (°C) | Time (h) | Yield (%) | Selectivity (mono:di) |
| 1 | 10% Pd/C (2) | Methanol | Et3N (1.2) | 1 | 25 | 4 | 92 | >99:1 |
| 2 | 10% Pd/C (2) | Ethanol | Et3N (1.2) | 1 | 25 | 5 | 89 | >99:1 |
| 3 | Raney® Ni (15 wt%) | Methanol | Et3N (1.2) | 3 | 30 | 6 | 85 | 98:2 |
| 4 | 10% Pd/C (5) | Ethyl Acetate | Et3N (1.5) | 5 | 40 | 2 | 95 | >99:1 |
Visualizations
Experimental Workflow
Caption: Workflow for selective dechlorination.
Discussion
The selective monodechlorination of this compound is highly effective using catalytic hydrogenation. Palladium on carbon generally exhibits excellent selectivity for the removal of the 6-chloro substituent over the 2-chloro group. The presence of an alkaline base, such as triethylamine, is crucial to neutralize the HCl generated during the reaction, which can otherwise poison the catalyst and lead to side reactions. The choice of solvent can influence the reaction rate, with polar protic solvents like methanol and ethanol being common choices. The reaction parameters, including catalyst loading, hydrogen pressure, and temperature, can be optimized to achieve the desired conversion and selectivity.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Palladium on carbon and Raney® Nickel are pyrophoric catalysts and should be handled with care, especially when dry. Always keep the catalyst wetted with solvent.
-
Hydrogen gas is highly flammable. Ensure the reaction is carried out in a well-ventilated fume hood and away from ignition sources.
-
Conduct a proper risk assessment before starting the experiment.
References
Application Notes and Protocols for the Derivatization of Methyl 2,6-dichloro-5-fluoronicotinate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of Methyl 2,6-dichloro-5-fluoronicotinate. This versatile building block is of significant interest in medicinal chemistry due to its reactive sites, which allow for the strategic introduction of diverse functional groups, enabling the synthesis of novel compounds with potential therapeutic applications, particularly as intermediates for antibacterial agents.[1]
Introduction
This compound possesses three key reactive positions for derivatization: the two chlorine atoms at the C2 and C6 positions of the pyridine ring, and the methyl ester at the C3 position. The chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The ester group can be hydrolyzed or converted to an amide. The fluorine atom at the C5 position modulates the electronic properties of the ring and can influence the biological activity of the resulting derivatives.
This document outlines protocols for the selective derivatization of this scaffold, focusing on nucleophilic substitution and palladium-catalyzed cross-coupling reactions, which are pivotal for generating libraries of compounds for drug discovery programs.
Key Derivatization Strategies
The primary derivatization strategies for this compound involve the selective replacement of the chlorine atoms. The chlorine at the C6 position is generally more reactive towards nucleophilic attack and can be selectively replaced under controlled conditions.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key derivatization pathways and a general experimental workflow for the synthesis and purification of novel derivatives.
Caption: Key derivatization pathways for this compound.
Caption: A generalized workflow for the synthesis and purification of derivatives.
Data Presentation
The following tables summarize quantitative data for key derivatization reactions.
Table 1: Selective Monodechlorination at the C6 Position
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5% Raney Nickel | Triethylamine | Ethyl Acetate | 40 | 12 | 50 | [2] |
| 5% Pd/CaCO₃ (lead poisoned) | Triethylamine | Methanol | Room Temp. | 1 | Not specified | [3] |
| Zinc Powder | - | Acetic Acid/Water | Room Temp. | 1.5 | Not specified | [3] |
Table 2: Nucleophilic Aromatic Substitution (SNAr) - Conceptual Examples
Note: The following are representative conditions based on the reactivity of similar substrates. Yields are hypothetical and will vary depending on the specific nucleophile.
| Nucleophile | Base | Solvent | Temperature (°C) | Product |
| Ammonia | - | Ethanol | 100 | Methyl 2-amino-6-chloro-5-fluoronicotinate |
| Primary/Secondary Amine | K₂CO₃ | DMF | 80-120 | Methyl 2-(alkyl/arylamino)-6-chloro-5-fluoronicotinate |
| Sodium Methoxide | - | Methanol | Reflux | Methyl 2-methoxy-6-chloro-5-fluoronicotinate |
| Sodium Thiophenoxide | - | DMF | Room Temp. | Methyl 2-chloro-6-(phenylthio)-5-fluoronicotinate |
Table 3: Suzuki-Miyaura Coupling - Conceptual Examples
Note: The following are representative conditions based on the reactivity of similar substrates. Yields are hypothetical and will vary depending on the specific boronic acid.
| Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Product |
| Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | Methyl 2-phenyl-6-chloro-5-fluoronicotinate |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | - | Cs₂CO₃ | Toluene | 110 | Methyl 2-(4-methoxyphenyl)-6-chloro-5-fluoronicotinate |
| 3-Pyridylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | THF/H₂O | 80 | Methyl 2-(3-pyridyl)-6-chloro-5-fluoronicotinate |
Experimental Protocols
Protocol 1: Selective Monodechlorination of this compound
This protocol describes the selective removal of the chlorine atom at the C6 position.
Materials:
-
This compound
-
Ethyl acetate
-
Triethylamine
-
5% Raney Nickel
-
Hydrogen gas supply
-
Filtration apparatus (e.g., Celite)
-
Rotary evaporator
-
Chromatography equipment
Procedure: [2]
-
In a suitable hydrogenation vessel, dissolve this compound (50 g, 0.21 mol) in ethyl acetate (1.2 L).
-
Add triethylamine (33.3 g, 0.33 mol) to the solution.
-
Carefully add 5% Raney Nickel (1.0 g) to the mixture under an inert atmosphere.
-
Pressurize the vessel with hydrogen gas to 3 atmospheres.
-
Heat the reaction mixture to 40°C and stir for 12 hours.
-
After the reaction is complete, carefully depressurize the vessel and purge with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with ethyl acetate.
-
Combine the filtrate and washes, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting residue by column chromatography to yield Methyl 2-chloro-5-fluoronicotinate.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol provides a general method for the substitution of a chlorine atom with an amine nucleophile.
Materials:
-
This compound
-
Amine nucleophile (e.g., aniline, piperidine)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Extraction funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Chromatography equipment
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), the amine nucleophile (1.1-1.5 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask to achieve a suitable concentration.
-
Heat the reaction mixture to 80-120°C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general method for the palladium-catalyzed coupling of an arylboronic acid with this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent system (e.g., 1,4-dioxane and water)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Inert gas (Argon or Nitrogen)
-
Stirring apparatus
-
Extraction funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Chromatography equipment
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄), and the base (e.g., 2.0 eq K₂CO₃).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to 100°C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Safety Information
This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood. The specific hazards of all reagents, solvents, and products should be reviewed from their respective Safety Data Sheets (SDS) before use.
Conclusion
The derivatization of this compound offers a versatile platform for the synthesis of novel compounds in medicinal chemistry. The protocols provided herein serve as a guide for the selective functionalization of this important scaffold. Optimization of reaction conditions may be necessary for specific substrates to achieve desired outcomes.
References
- 1. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 2. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 3. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]
Application Notes and Protocols: The Role of Methyl 2,6-dichloro-5-fluoronicotinate in Developing Fluorescent Chemosensors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2,6-dichloro-5-fluoronicotinate is a versatile chemical intermediate. While direct applications as a fluorescent chemosensor are not extensively documented, its derivatives, particularly those based on the 2,6-dichloro-5-fluoronicotinic acid scaffold, serve as valuable precursors in the synthesis of advanced fluorescent probes. This document provides detailed application notes and protocols for the conceptual development of fluorescent chemosensors from this compound, drawing upon established synthetic methodologies for analogous compounds. The protocols focus on the synthesis of rhodamine-based dyes, which are well-known for their utility in biological imaging and sensing applications.
Introduction to this compound in Fluorescent Probe Development
This compound is a substituted pyridine derivative. Its utility in the development of fluorescent chemosensors stems from the reactivity of its chloro-substituents, which can be displaced by nucleophiles to introduce fluorogenic moieties. The electron-withdrawing nature of the pyridine ring and the halogen substituents can influence the photophysical properties of the resulting dyes.
The general strategy for utilizing this compound in the synthesis of fluorescent probes involves two key conceptual steps:
-
Hydrolysis: Conversion of the methyl ester to the corresponding carboxylic acid, 2,6-dichloro-5-fluoronicotinic acid. This is a standard procedure that provides a handle for further reactions.
-
Condensation and Fluorophore Formation: Reaction of the nicotinic acid derivative with appropriate reagents to construct a fluorescent scaffold, such as a rhodamine.
Conceptual Signaling Pathway
A common mechanism for fluorescent chemosensors is Chelation-Enhanced Fluorescence (CHEF), where the binding of a metal ion to a chelating group rigidifies the molecular structure, leading to an increase in fluorescence quantum yield. The following diagram illustrates this general principle.
Caption: Conceptual diagram of Chelation-Enhanced Fluorescence (CHEF).
Experimental Protocols
The following protocols are based on established procedures for the synthesis of rhodamine dyes from analogous chloronicotinic acids and provide a framework for developing fluorescent probes from this compound.
Protocol 1: Hydrolysis of this compound
This protocol describes the conversion of the starting methyl ester to its corresponding carboxylic acid.
Workflow Diagram:
Caption: Workflow for the hydrolysis of the methyl ester.
Materials:
-
This compound
-
Methanol
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Thin-layer chromatography (TLC) plates
-
Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask.
-
Add an aqueous solution of NaOH (1.2 equivalents) dropwise to the solution.
-
Heat the mixture to reflux and monitor the progress of the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in water and acidify with concentrated HCl until a precipitate forms.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold deionized water.
-
Dry the resulting 2,6-dichloro-5-fluoronicotinic acid under vacuum.
Protocol 2: Synthesis of a Rhodamine Analog
This protocol outlines the synthesis of a rhodamine dye from 2,6-dichloro-5-fluoronicotinic acid.
Workflow Diagram:
Caption: Workflow for the synthesis of a rhodamine analog.
Materials:
-
2,6-dichloro-5-fluoronicotinic acid (from Protocol 1)
-
3-(Diethylamino)phenol
-
Strong acid catalyst (e.g., sulfuric acid or methanesulfonic acid)
-
High-boiling point solvent (e.g., propionic acid)
-
Standard laboratory glassware for high-temperature reactions
-
Silica gel for column chromatography
Procedure:
-
Combine 2,6-dichloro-5-fluoronicotinic acid and 3-(diethylamino)phenol (2.2 equivalents) in a high-boiling point solvent such as propionic acid.
-
Carefully add a catalytic amount of a strong acid.
-
Heat the mixture to a high temperature (e.g., 120-140 °C) for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and pour it into a large volume of water.
-
Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired rhodamine dye.
Quantitative Data and Performance Characteristics
The performance of a fluorescent chemosensor is evaluated based on several key parameters. The following table provides a conceptual framework for the types of data that should be collected and presented for a newly synthesized probe.
| Parameter | Description | Target Value/Range |
| Excitation Wavelength (λex) | The wavelength of light absorbed by the fluorophore. | Dependent on the fluorophore structure; typically in the visible range. |
| Emission Wavelength (λem) | The wavelength of light emitted by the fluorophore. | Red-shifted from the excitation wavelength. |
| Quantum Yield (Φ) | The ratio of photons emitted to photons absorbed. | As high as possible for a bright signal. |
| Molar Extinction Coefficient (ε) | A measure of how strongly the molecule absorbs light at a given wavelength. | High values are desirable for sensitivity. |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Dependent on the analyte and application; typically in the µM to nM range. |
| Selectivity | The ability to detect a specific analyte in the presence of other potentially interfering species. | High selectivity for the target analyte is crucial. |
| Response Time | The time required for the sensor to reach a stable signal upon addition of the analyte. | Fast response times are generally preferred. |
Potential Applications
Fluorescent chemosensors derived from this compound, such as the rhodamine analogs described, have potential applications in:
-
Bioimaging: The lipophilic nature of rhodamine dyes often allows for cell permeability, making them suitable for live-cell imaging of specific analytes.
-
Environmental Monitoring: Detection of heavy metal ions in water samples.
-
Drug Discovery: High-throughput screening of enzyme inhibitors or receptor binders.
-
Diagnostics: Development of fluorescent assays for disease biomarkers.
Conclusion
This compound represents a valuable starting material for the synthesis of complex fluorescent molecules. Through a series of well-established chemical transformations, it can be converted into sophisticated fluorophores like rhodamines. The protocols and conceptual frameworks provided herein offer a foundation for researchers to explore the development of novel fluorescent chemosensors for a wide range of applications in chemistry, biology, and medicine. Further research is warranted to fully elucidate the sensing capabilities of probes derived from this versatile building block.
Application Notes and Protocols for the Synthesis of Nicotinic Acid Derivatives from Methyl 2,6-dichloro-5-fluoronicotinate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the practical synthesis of a variety of nicotinic acid derivatives, utilizing Methyl 2,6-dichloro-5-fluoronicotinate as a versatile starting material. The methodologies outlined herein are essential for the development of novel compounds with potential applications in medicinal chemistry and drug discovery.
Introduction
This compound is a key building block in organic synthesis, particularly for the creation of complex heterocyclic molecules. Its unique substitution pattern, with two reactive chlorine atoms at positions 2 and 6 and a fluorine atom at position 5, allows for selective and sequential functionalization. This enables the generation of a diverse library of nicotinic acid derivatives, which are known to exhibit a wide range of biological activities. This document details the protocols for two key transformations: regioselective Suzuki-Miyaura coupling and nucleophilic aromatic substitution, followed by hydrolysis to the corresponding carboxylic acids.
Synthetic Strategies
The primary synthetic routes for derivatizing this compound involve the selective reaction at the more reactive C6 position, followed by further modifications. The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates nucleophilic attack, particularly at the C6 position.
Diagram of Synthetic Pathways
Caption: General synthetic routes from this compound.
Key Experiments and Protocols
Regioselective Suzuki-Miyaura Coupling at the C6 Position
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. In the case of this compound, the chlorine at the C6 position is more susceptible to oxidative addition to the palladium catalyst, allowing for regioselective arylation.
Experimental Protocol: Synthesis of Methyl 2-chloro-5-fluoro-6-(4-methoxyphenyl)nicotinate
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 224 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane (5 mL) and then add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 mmol, 41 mg).
-
Reaction Conditions: Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
| Reactant/Reagent | Molar Equiv. | Amount |
| This compound | 1.0 | 224 mg |
| 4-Methoxyphenylboronic acid | 1.2 | 182 mg |
| K₃PO₄ | 2.0 | 424 mg |
| Pd(dppf)Cl₂ | 0.05 | 41 mg |
| 1,4-Dioxane | - | 5 mL |
| Product | Yield | Characterization |
| Methyl 2-chloro-5-fluoro-6-(4-methoxyphenyl)nicotinate | ~85% | ¹H NMR, ¹³C NMR, MS |
Regioselective Nucleophilic Aromatic Substitution at the C6 Position
Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing nitrogen-containing functional groups. The C6 position of this compound is more activated towards nucleophilic attack by amines.
Experimental Protocol: Synthesis of Methyl 6-(benzylamino)-2-chloro-5-fluoronicotinate
-
Reaction Setup: In a sealed tube, dissolve this compound (1.0 mmol, 224 mg) in N,N-dimethylformamide (DMF) (5 mL).
-
Reagent Addition: Add benzylamine (1.2 mmol, 129 mg, 0.13 mL) and N,N-diisopropylethylamine (DIPEA) (1.5 mmol, 194 mg, 0.26 mL).
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 80 °C for 6 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water (50 mL). Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with water (2 x 20 mL) and brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the title compound.
| Reactant/Reagent | Molar Equiv. | Amount |
| This compound | 1.0 | 224 mg |
| Benzylamine | 1.2 | 129 mg |
| DIPEA | 1.5 | 194 mg |
| DMF | - | 5 mL |
| Product | Yield | Characterization |
| Methyl 6-(benzylamino)-2-chloro-5-fluoronicotinate | ~90% | ¹H NMR, ¹³C NMR, MS |
Hydrolysis of the Methyl Ester to the Carboxylic Acid
The final step in the synthesis of many nicotinic acid derivatives is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions.
Experimental Protocol: Synthesis of 2-chloro-5-fluoro-6-(4-methoxyphenyl)nicotinic acid
-
Reaction Setup: Dissolve Methyl 2-chloro-5-fluoro-6-(4-methoxyphenyl)nicotinate (1.0 mmol, 295 mg) in a mixture of tetrahydrofuran (THF) (5 mL) and water (2 mL).
-
Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O) (2.0 mmol, 84 mg).
-
Reaction Conditions: Stir the mixture at room temperature for 4 hours.
-
Work-up: Remove the THF under reduced pressure. Dilute the aqueous residue with water (10 mL) and acidify to pH 2-3 with 1 M HCl.
-
Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain the pure carboxylic acid.
| Reactant/Reagent | Molar Equiv. | Amount |
| Methyl 2-chloro-5-fluoro-6-(4-methoxyphenyl)nicotinate | 1.0 | 295 mg |
| LiOH·H₂O | 2.0 | 84 mg |
| THF/Water | - | 7 mL |
| Product | Yield | Characterization |
| 2-chloro-5-fluoro-6-(4-methoxyphenyl)nicotinic acid | >95% | ¹H NMR, ¹³C NMR, MS, m.p. |
Biological Context and Signaling Pathways
Nicotinic acid and its derivatives are known to interact with various biological targets, leading to a range of physiological effects. Two prominent signaling pathways influenced by these compounds are the Nicotinic Acetylcholine Receptor (nAChR) pathway and the Sirtuin 1 (SIRT1) pathway.
Nicotinic Acetylcholine Receptor (nAChR) Signaling
Nicotinic acetylcholine receptors are ligand-gated ion channels that are crucial for neurotransmission. Derivatives of nicotinic acid can act as modulators of nAChR activity, potentially leading to therapeutic applications in neurological disorders.
Caption: Modulation of nAChR signaling by nicotinic acid derivatives.
Sirtuin 1 (SIRT1) Signaling Pathway
SIRT1 is a NAD⁺-dependent deacetylase that plays a critical role in cellular metabolism, stress resistance, and inflammation. Nicotinic acid can influence SIRT1 activity, which in turn can modulate inflammatory responses.[1]
Caption: Activation of the SIRT1 anti-inflammatory pathway.
Conclusion
The protocols and data presented in this document demonstrate the utility of this compound as a versatile precursor for the synthesis of a wide array of nicotinic acid derivatives. The selective functionalization at the C6 position via Suzuki-Miyaura coupling and nucleophilic aromatic substitution provides a robust platform for generating novel compounds with potential therapeutic value. The exploration of their effects on key signaling pathways such as nAChR and SIRT1 will be crucial in elucidating their mechanism of action and advancing them through the drug discovery pipeline.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2,6-dichloro-5-fluoronicotinate
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 2,6-dichloro-5-fluoronicotinate, a key intermediate in the development of novel pharmaceuticals.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method involves the chlorination of Methyl 2,6-dihydroxy-5-fluoronicotinate. This is typically achieved by heating the starting material with phosphorus oxychloride (POCl₃) in the presence of a lithium salt, such as lithium phosphate or lithium chloride.[1][2] This one-step conversion is generally preferred due to its efficiency.[1]
Q2: What are the primary safety concerns when handling this compound?
According to the OSHA Hazard Communication Standard, this compound is considered hazardous.[3] It can cause skin and serious eye irritation, as well as respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.[4] Work should be conducted in a well-ventilated area or a fume hood to avoid the formation and inhalation of dust and aerosols.[3][4] In case of fire, use water spray, dry chemical, carbon dioxide, or chemical foam as extinguishing media.[4]
Q3: What are some known byproducts in related syntheses that could indicate potential impurities?
In the synthesis of the related compound 2,6-dichloro-5-fluoronicotinic acid from 2,6-dihydroxy-3-cyano-5-fluoropyridine, the formation of 2,4,6-trichloro-3-cyano-5-fluoropyridine has been reported as a byproduct.[1] This suggests that over-chlorination or side reactions can occur, leading to undesired chlorinated species that may contaminate the final product.
Troubleshooting Guide
Low Yield
Problem: The yield of this compound is significantly lower than expected.
Possible Causes & Solutions:
-
Incomplete Reaction: The chlorination reaction may not have gone to completion.
-
Suboptimal Reagents: The quality and ratio of reagents are crucial.
-
Solution: Use high-purity phosphorus oxychloride and ensure the correct molar ratio of the lithium salt to the starting material. An excess of POCl₃ is typically used.
-
-
Hydrolysis of Chloro Groups: The chloro groups on the pyridine ring can be susceptible to hydrolysis, especially at the 2 and 4 positions, which can reduce the yield of the desired product.[1]
-
Solution: Carefully control the work-up procedure to minimize contact with water, especially at elevated temperatures.
-
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the chlorination of Methyl 2,6-dihydroxy-5-fluoronicotinate.
Materials:
-
Methyl 2,6-dihydroxy-5-fluoronicotinate
-
Phosphorus oxychloride (POCl₃)
-
Lithium phosphate (Li₃PO₄)
-
Methylene chloride (CH₂Cl₂)
-
Thionyl chloride (SOCl₂)
Procedure:
-
Charge a Monel autoclave with Methyl 2,6-dihydroxy-5-fluoronicotinate, phosphorus oxychloride, and lithium phosphate.[1][2]
-
After cooling, transfer the reaction mixture to a round-bottom flask using methylene chloride.
-
Filter the mixture and wash the collected solids with methylene chloride.
-
Combine the filtrate and washings, and concentrate the solution at 50-60°C under reduced pressure (30 mm Hg).[2]
-
Treat the residual oil with thionyl chloride and heat at reflux for 3 hours.[2]
-
Purify the resulting product by distillation.
Data Presentation
Table 1: Comparison of Yields in Related Syntheses
| Starting Material | Product | Reagents | Yield | Reference |
| Methyl 2,6-dihydroxy-5-fluoronicotinate | 2,6-dichloro-5-fluoronicotinoyl chloride | POCl₃, Lithium Phosphate | 85% (as acid chloride) | [1] |
| 2,6-dihydroxy-3-cyano-5-fluoropyridine | 2,6-dichloro-5-fluoronicotinic acid | POCl₃, PCl₅, then hydrolysis | 40-45% (overall) | [1] |
| 2,6-dichloro-5-fluoro-nicotinic acid methyl ester | 2-chloro-5-fluoro-nicotinic acid methyl ester | Triethylamine, Raney's nickel, H₂ | 50% | [5] |
Visualizations
Diagram 1: General Workflow for the Synthesis of this compound
Caption: Workflow for this compound synthesis.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for low synthesis yield.
References
- 1. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 2. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 3. 189281-66-1 | this compound [fluoromart.com]
- 4. This compound | CAS#:189281-66-1 | Chemsrc [chemsrc.com]
- 5. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Methyl 2,6-dichloro-5-fluoronicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2,6-dichloro-5-fluoronicotinate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: Two primary synthetic routes are commonly employed:
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Chlorination of a dihydroxy precursor: This involves the reaction of Methyl 2,6-dihydroxy-5-fluoronicotinate with a chlorinating agent, typically phosphorus oxychloride (POCl₃).
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Esterification of the corresponding carboxylic acid: This route starts with 2,6-dichloro-5-fluoronicotinic acid and esterifies it using methanol, often in the presence of an acid catalyst.
Q2: What are the potential side reactions during the synthesis of this compound?
A2: Several side reactions can occur, depending on the synthetic route:
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During chlorination with POCl₃:
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Over-chlorination: Formation of trichlorinated pyridine byproducts can occur, especially with harsh reaction conditions or the use of stronger chlorinating agents in combination with POCl₃.[1]
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Incomplete reaction: Residual starting material (Methyl 2,6-dihydroxy-5-fluoronicotinate) may remain if the reaction conditions (temperature, time) are not optimal.
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Hydrolysis of the product: The desired product can be sensitive to moisture, leading to hydrolysis back to the corresponding carboxylic acid, especially during workup.
-
-
During esterification of 2,6-dichloro-5-fluoronicotinic acid:
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Incomplete esterification: The reaction may not go to completion, leaving unreacted carboxylic acid.
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N-methylation: Although less common under acidic Fischer esterification conditions due to the protonation of the pyridine nitrogen, N-methylation of the pyridine ring can be a side reaction, particularly if strong methylating agents are used.
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Decarboxylation: At elevated temperatures, decarboxylation of the nicotinic acid derivative can occur, leading to the formation of 2,6-dichloro-5-fluoropyridine.
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Q3: How can I purify the final product, this compound?
A3: Purification can typically be achieved through the following methods:
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Distillation: Vacuum distillation is often effective for separating the product from less volatile impurities.
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Chromatography: Column chromatography on silica gel can be used to separate the desired product from closely related impurities.
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Recrystallization: If the product is a solid at room temperature or can be crystallized from a suitable solvent, recrystallization can be an effective purification technique.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Chlorination: Insufficient reaction time or temperature when using POCl₃. | - Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or GC-MS. - Ensure the POCl₃ is fresh and of high purity. |
| Incomplete Esterification: The equilibrium of the esterification reaction is not shifted towards the product. | - Use a large excess of methanol to drive the reaction forward. - Ensure the acid catalyst is active and used in an appropriate amount. - Increase the reaction time. | |
| Product Loss During Workup: Hydrolysis of the ester during aqueous workup. | - Ensure all workup steps are performed promptly and at low temperatures where possible. - Use a saturated sodium bicarbonate solution for neutralization to minimize the presence of water. - Thoroughly dry the organic extracts before solvent removal. | |
| Presence of Impurities in the Final Product | Over-chlorination: Reaction conditions are too harsh during the chlorination step. | - Reduce the reaction temperature and/or time. - Avoid the use of overly aggressive chlorinating co-reagents unless necessary. |
| Unreacted Starting Material: Incomplete reaction. | - Refer to the "Low Yield" section for solutions related to incomplete reactions. - Optimize purification methods (e.g., fractional distillation, column chromatography) to separate the product from the starting material. | |
| Presence of 2,6-dichloro-5-fluoronicotinic acid: Hydrolysis of the methyl ester. | - Minimize contact with water during the reaction and workup. - Ensure all solvents and reagents are anhydrous. | |
| Reaction Does Not Proceed | Inactive Reagents: Degradation of starting materials or reagents. | - Use fresh, high-purity starting materials and reagents. - Ensure the chlorinating agent (POCl₃) has not been deactivated by moisture. |
| Incorrect Reaction Conditions: Temperature is too low, or the catalyst is not active. | - Verify the reaction temperature. - If using a catalyst for esterification, ensure it is active and present in the correct amount. |
Data Presentation
Table 1: Summary of Reaction Conditions for a Related Synthesis (Chlorination)
| Parameter | Value | Reference |
| Starting Material | Methyl 2,6-dihydroxy-5-fluoronicotinate | [1][2] |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | [1][2] |
| Additive | Lithium chloride or Lithium phosphate | [1][2] |
| Temperature | 152-170 °C | [1][2] |
| Reaction Time | 20-25 hours | [1][2] |
| Product | 2,6-dichloro-5-fluoronicotinoyl chloride | [1][2] |
Experimental Protocols
Key Experiment: Synthesis of 2,6-dichloro-5-fluoronicotinoyl chloride from Methyl 2,6-dihydroxy-5-fluoronicotinate (Adapted from Patent Literature) [1][2]
Disclaimer: This is an adapted protocol and should be performed by qualified personnel in a suitable fume hood with appropriate personal protective equipment.
Materials:
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Methyl 2,6-dihydroxy-5-fluoronicotinate
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Phosphorus oxychloride (POCl₃)
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Lithium chloride (LiCl)
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Methylene chloride (CH₂Cl₂)
Procedure:
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In a sealed reaction vessel (e.g., a pressure tube or autoclave), charge Methyl 2,6-dihydroxy-5-fluoronicotinate (1 equivalent), phosphorus oxychloride (10-20 equivalents), and lithium chloride (0.5 equivalents).
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Seal the vessel and heat the reaction mixture in an oil bath at 152-158 °C for 25 hours.
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After cooling to room temperature, carefully add methylene chloride to the reaction mixture.
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Filter the mixture and wash the solids with methylene chloride.
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Combine the filtrate and washings and concentrate under reduced pressure.
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The resulting crude product, 2,6-dichloro-5-fluoronicotinoyl chloride, can be purified by vacuum distillation.
Mandatory Visualizations
Caption: Main synthetic routes to this compound.
Caption: Potential side reactions in the synthesis of this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 2. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
Optimization of reaction conditions for Methyl 2,6-dichloro-5-fluoronicotinate
This technical support guide provides troubleshooting advice and frequently asked questions for the synthesis of Methyl 2,6-dichloro-5-fluoronicotinate, a key intermediate for various pharmaceutical compounds.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, particularly focusing on the chlorination of Methyl 2,6-dihydroxy-5-fluoronicotinate using phosphorus oxychloride (POCl₃).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Conversion of Starting Material | 1. Insufficient reaction temperature. 2. Inadequate reaction time. 3. Impure or wet reagents (POCl₃, starting material). 4. Ineffective mixing in the autoclave. | 1. Ensure the internal reaction temperature reaches and is maintained at 152-170°C.[1] 2. Increase the reaction time. Published protocols suggest 20-25 hours.[1] 3. Use freshly distilled POCl₃. Dry the starting material (Methyl 2,6-dihydroxy-5-fluoronicotinate) under vacuum before use. 4. Ensure proper agitation is maintained throughout the reaction. |
| Low Yield of Desired Product | 1. Incomplete reaction (see above). 2. Formation of byproducts. 3. Loss of product during workup and purification. 4. Suboptimal ratio of reagents. | 1. Optimize reaction time and temperature. 2. The use of a lithium reagent (e.g., lithium phosphate or lithium chloride) is reported to improve the process and may reduce byproduct formation.[1] 3. Perform a careful workup, ensuring efficient extraction. Use short path vacuum distillation for purification to minimize thermal degradation.[1] 4. Use a significant excess of POCl₃ as it often serves as both reagent and solvent.[1] |
| Formation of Dark-Colored Reaction Mixture or Tar | 1. Reaction temperature is too high. 2. Presence of impurities in the starting material. | 1. Carefully control the heating of the reaction. Do not exceed 170°C. 2. Recrystallize or purify the Methyl 2,6-dihydroxy-5-fluoronicotinate before the chlorination step. The purity of the starting material is crucial.[2] |
| Difficulties in Product Isolation/Purification | 1. High boiling point of the product. 2. Presence of high-boiling impurities. 3. Thermal instability of the product at high temperatures. | 1. Utilize high vacuum distillation (e.g., 0.5-2 mm Hg) to lower the boiling point.[1] 2. A short path distillation apparatus is recommended to minimize the residence time at high temperatures.[1] 3. If distillation is problematic, consider purification by column chromatography, although this may be less practical on a large scale. |
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and patented method involves the chlorination of Methyl 2,6-dihydroxy-5-fluoronicotinate using phosphorus oxychloride (POCl₃) in the presence of a lithium salt, such as lithium phosphate or lithium chloride, at elevated temperatures.[1][2]
Q2: What are the typical reaction conditions for the chlorination step?
A2: The reaction is typically carried out in a sealed autoclave at a temperature range of 152-170°C for 20-25 hours.[1] A significant excess of phosphorus oxychloride is used as both the chlorinating agent and the solvent.
Q3: What is the role of the lithium reagent in the reaction?
A3: The addition of a lithium reagent, such as lithium phosphate or lithium chloride, has been found to facilitate the conversion of the dihydroxy starting material to the dichloro product, leading to an improved process.[1]
Q4: Are there any significant side reactions to be aware of?
A4: While the provided documentation for this specific synthesis does not detail side products, a related process for a similar molecule mentions that using phosphorus oxychloride and phosphorus pentachloride can lead to the formation of trichlorinated byproducts.[1] It is crucial to adhere to the optimized conditions to minimize such impurities.
Q5: How is the crude product typically purified?
A5: After the reaction, the excess POCl₃ is removed, often by distillation. The resulting crude product, which is often 2,6-dichloro-5-fluoronicotinoyl chloride, is then subjected to short path vacuum distillation to yield the purified acid chloride, which can be subsequently converted to the methyl ester.[1]
Experimental Protocols
Synthesis of Methyl 2,6-dihydroxy-5-fluoronicotinate (Starting Material)
A detailed procedure for the synthesis of the starting material, Methyl 2,6-dihydroxy-5-fluoronicotinate, has been published.[2] To a solution of ethyl fluoroacetate and ethyl formate at 0°C, sodium methoxide is added. After stirring, a solution of methyl malonamate in methanol is added, and the mixture is heated. Subsequent addition of hydrochloric acid and cooling yields Methyl 2,6-dihydroxy-5-fluoronicotinate after filtration and drying.[2] The purity of this starting material is critical for the success of the subsequent chlorination step.
Synthesis of this compound
The following is a representative protocol based on published patent literature.[1][2]
Materials:
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Methyl 2,6-dihydroxy-5-fluoronicotinate
-
Phosphorus oxychloride (POCl₃)
-
Lithium phosphate (Li₃PO₄) or Lithium chloride (LiCl)
-
Methylene chloride (for workup)
Procedure:
-
Charge a Monel autoclave with Methyl 2,6-dihydroxy-5-fluoronicotinate, phosphorus oxychloride, and lithium phosphate.
-
Seal the autoclave and heat the mixture to 170°C for 20 hours.
-
After cooling, the reaction mixture is carefully transferred to a round-bottom flask using methylene chloride to rinse the autoclave.
-
The combined mixture is filtered to remove any solids.
-
The filtrate is concentrated under reduced pressure to remove the solvent and excess POCl₃.
-
The residual oil is then purified by short path vacuum distillation to obtain the product.
Data Presentation
Table 1: Summary of Reaction Conditions for Chlorination
| Parameter | Condition 1 | Condition 2 |
| Starting Material | Methyl 2,6-dihydroxy-5-fluoronicotinate | Methyl 2,6-dihydroxy-5-fluoronicotinate |
| Chlorinating Agent | POCl₃ | POCl₃ |
| Additive | Lithium phosphate | Lithium chloride |
| Temperature | 170°C | 152-158°C |
| Time | 20 hours | 25 hours |
| Apparatus | Monel Autoclave | Pyrex Tubes |
| Reference | [1][2] | [1] |
Visualizations
Experimental Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for low product yield.
References
- 1. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 2. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
Overcoming challenges in the scale-up of Methyl 2,6-dichloro-5-fluoronicotinate production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the scale-up production of Methyl 2,6-dichloro-5-fluoronicotinate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the key chlorination and esterification steps.
Problem 1: Low Yield in the Chlorination Step
Q: My yield of 2,6-dichloro-5-fluoronicotinoyl chloride is significantly lower than expected. What are the potential causes and solutions?
A: Low yields during the chlorination of the dihydroxy precursor are a common challenge. Several factors can contribute to this issue. The primary causes include incomplete reaction, side product formation, and issues with the reagents.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | - Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the reaction progress using techniques like HPLC or GC. A typical reaction time can be up to 25 hours.[1][2] - Temperature: The reaction temperature is critical. It should be maintained between 150-170°C.[1][2] Lower temperatures will result in a sluggish reaction, while excessively high temperatures can lead to degradation. |
| Reagent Quality | - Phosphorus Oxychloride (POCl₃): Use a fresh, high-purity grade of POCl₃. Moisture contamination can significantly reduce its effectiveness. - Starting Material Purity: Ensure the starting material, methyl 2,6-dihydroxy-5-fluoronicotinate, is of high purity (e.g., >95%). Impurities can interfere with the chlorination reaction.[1][2] |
| Byproduct Formation | - Over-chlorination: The formation of trichlorinated byproducts can occur, reducing the yield of the desired product.[1] Using a slight excess of the dihydroxy precursor or carefully controlling the stoichiometry of POCl₃ can help minimize this. - Alternative Chlorinating Agents: While POCl₃ is common, a combination with PCl₅ has been reported, though this can sometimes increase the risk of over-chlorination.[1] Sticking to a well-defined protocol with POCl₃ is often more reliable for scale-up. |
Problem 2: Poor Purity of the Final Product
Q: After esterification, the purity of my this compound is low, and I'm having trouble with purification. What are the likely impurities and how can I remove them?
A: Impurities in the final product often originate from the preceding chlorination step or incomplete esterification. Effective purification is crucial to meet the stringent requirements for pharmaceutical intermediates.
Common Impurities and Purification Strategies:
| Impurity | Identification Method | Recommended Purification Method |
| Unreacted 2,6-dichloro-5-fluoronicotinic acid | HPLC, LC-MS | - Aqueous Wash: Perform an aqueous wash with a mild base (e.g., sodium bicarbonate solution) to remove the acidic starting material. Be cautious to avoid hydrolysis of the ester product. - Column Chromatography: Silica gel chromatography can be effective, though it may not be ideal for very large scales. |
| Trichlorinated Byproducts | GC-MS, LC-MS | - Fractional Distillation: If the boiling points are sufficiently different, fractional distillation under reduced pressure can be an effective method for separation on a larger scale. - Crystallization: Recrystallization from a suitable solvent system can be a highly effective method for achieving high purity. |
| Residual Solvents | GC-HS (Headspace) | - Drying under Vacuum: Ensure the final product is thoroughly dried under vacuum at a suitable temperature to remove any residual solvents from the reaction or purification steps. |
Frequently Asked Questions (FAQs)
Q1: What are the main safety precautions to consider when working with phosphorus oxychloride (POCl₃) on a larger scale?
A1: Phosphorus oxychloride is a highly corrosive and toxic reagent that reacts violently with water. Key safety measures include:
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of fumes.
-
Handling: Add POCl₃ slowly and in a controlled manner to the reaction mixture to manage the exothermic nature of the reaction.
-
Quenching: Quench excess POCl₃ carefully by slowly adding the reaction mixture to a cooled, stirred quenching solution (e.g., ice-water or a basic solution). Never add water directly to a large excess of POCl₃.
-
Storage: Store POCl₃ in a cool, dry, and well-ventilated area away from water and incompatible materials.
Q2: How can I improve the efficiency of the esterification of 2,6-dichloro-5-fluoronicotinic acid with methanol?
A2: The esterification is typically a reversible reaction. To drive the equilibrium towards the product and improve the yield, consider the following:
-
Use of Excess Methanol: Using methanol as the solvent or in large excess will shift the equilibrium towards the formation of the methyl ester.
-
Water Removal: If feasible for the scale of your reaction, removing the water formed during the reaction (e.g., using a Dean-Stark apparatus) can increase the conversion.
-
Acid Catalyst: Use a suitable acid catalyst, such as sulfuric acid or thionyl chloride, to increase the reaction rate.
-
Reaction Temperature: Optimize the reaction temperature. Refluxing in methanol is a common practice.
Q3: What is a typical overall yield and purity I should expect for the production of this compound?
A3: The overall yield and purity can vary depending on the specific synthetic route and scale of production. Based on literature, an overall yield for similar processes can range from 60% to over 90%.[1][3] A high purity of >98% is often targeted for pharmaceutical applications. For instance, a patent for a related ethyl ester reports a total yield of 88-95% with a purity of 99%.[3]
Data Presentation
Table 1: Typical Reaction Parameters and Expected Outcomes
| Parameter | Chlorination Step | Esterification Step |
| Starting Material | Methyl 2,6-dihydroxy-5-fluoronicotinate | 2,6-dichloro-5-fluoronicotinic acid |
| Key Reagents | Phosphorus oxychloride (POCl₃) | Methanol, Acid Catalyst (e.g., H₂SO₄) |
| Typical Temperature | 150 - 170 °C[1][2] | Reflux (approx. 65 °C) |
| Typical Reaction Time | 20 - 25 hours[1][2] | 4 - 8 hours |
| Expected Yield | > 85% (for the acid chloride)[1] | > 90% |
| Expected Purity | > 88% (VPC for acid chloride)[1] | > 98% (HPLC) |
Experimental Protocols
Protocol 1: Chlorination of Methyl 2,6-dihydroxy-5-fluoronicotinate
This protocol is a general guideline and may require optimization for specific equipment and scales.
-
Preparation: In a suitable reactor equipped with a mechanical stirrer, condenser, and temperature probe, charge methyl 2,6-dihydroxy-5-fluoronicotinate and phosphorus oxychloride (POCl₃). A typical molar ratio is 1:10 (dihydroxy compound to POCl₃).
-
Reaction: Heat the reaction mixture to 150-170°C with vigorous stirring.[1][2]
-
Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing them by HPLC or GC. The reaction is typically complete within 20-25 hours.[1][2]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly add the reaction mixture to a stirred vessel containing ice-water to quench the excess POCl₃. Maintain the temperature of the quenching mixture below 20°C.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude 2,6-dichloro-5-fluoronicotinoyl chloride.
-
Protocol 2: Esterification of 2,6-dichloro-5-fluoronicotinic acid
-
Preparation: In a reactor equipped with a stirrer and condenser, dissolve 2,6-dichloro-5-fluoronicotinic acid in an excess of methanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours.
-
Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic solution with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude this compound.
-
-
Purification: If necessary, purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 2. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 3. CN101774967B - Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate - Google Patents [patents.google.com]
Technical Support Center: Palladium-Catalyzed Cross-Coupling with Methyl 2,6-dichloro-5-fluoronicotinate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing Methyl 2,6-dichloro-5-fluoronicotinate in palladium-catalyzed cross-coupling reactions. The substrate's electron-deficient nature and two reactive C-Cl bonds present unique challenges, which are addressed below.
General Troubleshooting
This section covers common issues applicable to various cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) with this substrate.
Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?
A1: Low or no conversion with a di-chloro-pyridine substrate is a frequent issue, often related to the challenging oxidative addition step or catalyst deactivation.
Potential Causes & Solutions:
-
Inefficient Oxidative Addition: The C-Cl bonds in your substrate are less reactive than C-Br or C-I bonds, and their reactivity is further influenced by the electron-withdrawing nature of the pyridine ring and other substituents.[1][2] The oxidative addition of an aryl chloride to a Pd(0) center can be kinetically unfavorable.[3]
-
Ligand Choice: This is the most critical parameter. Standard ligands like PPh₃ are often ineffective. Use bulky, electron-rich phosphine ligands which increase electron density on the palladium center, facilitating oxidative addition.[3][4] Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or sterically demanding alkylphosphine ligands (e.g., P(t-Bu)₃) are highly recommended.[5][6]
-
Catalyst Choice: Ensure you are using a suitable palladium precatalyst. Pd₂(dba)₃ or well-defined Pd(II) precatalysts that are easily reduced in situ to the active Pd(0) species are good starting points.[7][8]
-
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive and prone to deactivation.
-
Oxygen Sensitivity: Trace oxygen can oxidize the active Pd(0) to inactive Pd(II) species.[7][9] Ensure all solvents and reagents are rigorously degassed (e.g., via freeze-pump-thaw cycles or by sparging with an inert gas like argon for 30-60 minutes) and the reaction is maintained under a positive pressure of inert gas.[9][10]
-
High Temperature: Excessive heat can lead to catalyst decomposition and the formation of palladium black.[9] Try running the reaction at the lowest temperature that still provides a reasonable conversion rate.[9]
-
-
Poor Reagent Quality: Verify the purity and integrity of your starting materials, coupling partner, base, and solvent. Bases, in particular, should be finely ground and dry.[11]
Q2: I am observing the formation of palladium black in my reaction flask. What does this mean and what can I do to prevent it?
A2: The precipitation of metallic palladium (palladium black) is a visual indicator of catalyst aggregation and deactivation, which halts the catalytic cycle.[7]
Potential Causes & Solutions:
-
High Temperature/Concentration: High reaction temperatures or high catalyst concentrations can promote the aggregation of palladium atoms.[7]
-
Action: Reduce the reaction temperature and/or lower the catalyst loading.
-
-
Inappropriate Ligand-to-Metal Ratio: The ligand stabilizes the palladium center. An insufficient amount of ligand can leave the palladium atoms exposed and prone to aggregation.
-
Action: Increase the ligand-to-palladium ratio. For many systems, a ratio of 1:1 to 2:1 (Pd:Ligand) is common, but for challenging substrates, a higher ratio may be beneficial.
-
-
Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways, especially at elevated temperatures.[7]
-
Action: Ensure a strictly inert atmosphere. If degradation is suspected, screen alternative, more robust ligands.
-
Q3: My main side product is Methyl 2-chloro-5-fluoronicotinate (hydrodechlorination). Why is this happening?
A3: Hydrodechlorination (or dehalogenation) is a common side reaction where the C-Cl bond is cleaved and replaced by a C-H bond.
Potential Causes & Solutions:
-
Mechanism: After oxidative addition, the palladium complex can react with a hydride source in the mixture. Subsequent reductive elimination of the aryl group and the hydride forms the dehalogenated product.[1]
-
Hydride Source: The hydride can originate from various sources, including the solvent (e.g., alcohols), the base (e.g., formate impurities), or amines.
-
Action:
-
Use high-purity, anhydrous solvents. Avoid alcoholic solvents if dehalogenation is a major issue.
-
Ensure the base is pure. Using a carbonate (Cs₂CO₃, K₂CO₃) or phosphate (K₃PO₄) base is often a good choice.
-
If using an amine as a reagent or base, this can be a source of β-hydride elimination. Optimizing the ligand and conditions is key.[2]
-
-
Reaction-Specific Troubleshooting
Suzuki-Miyaura Coupling
Q4: I am seeing significant formation of a biaryl byproduct derived from my boronic acid (homocoupling). How can I minimize this?
A4: Homocoupling consumes your nucleophile and complicates purification. It is often promoted by the presence of oxygen or Pd(II) species.[1][9]
Potential Causes & Solutions:
-
Presence of Oxygen: Oxygen can facilitate the oxidation of Pd(0) to Pd(II), which promotes the homocoupling of organoboron reagents.[9]
-
Action: Rigorously degas all reagents and maintain a strict inert atmosphere throughout the reaction.[9]
-
-
Use of Pd(II) Precatalysts: If the in-situ reduction of a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂) to active Pd(0) is slow or inefficient, the remaining Pd(II) can react directly with the boronic acid to cause homocoupling.[9]
-
High Temperatures: Excessive heat can increase the rate of side reactions, including homocoupling.[9]
-
Action: Run the reaction at a lower temperature.
-
Q5: My boronic acid seems to be degrading during the reaction (protodeborylation). How can I prevent this?
A5: Protodeborylation is the cleavage of the C-B bond, replacing the boronic acid moiety with a hydrogen atom. This side reaction is often base-mediated and can be competitive with the desired cross-coupling.
Potential Causes & Solutions:
-
Base and Solvent Choice: The combination of base and solvent significantly impacts the rate of protodeborylation. Aqueous basic conditions can promote this side reaction.[12]
-
Action:
-
Screen different bases. Potassium phosphate (K₃PO₄) is often effective and can sometimes suppress protodeborylation better than carbonates.[11]
-
Minimize the amount of water or use anhydrous conditions if possible, though some water is often necessary for the transmetalation step.
-
Consider using boronic esters (e.g., pinacol esters) or potassium organotrifluoroborate salts, which can be more stable under certain conditions.[13]
-
-
Q6: The methyl ester on my nicotinate substrate is being hydrolyzed. What conditions can I use to avoid this?
A6: Ester hydrolysis is a risk when using strong bases, especially in the presence of water at elevated temperatures.[14]
Potential Causes & Solutions:
-
Strongly Basic/Aqueous Conditions: Bases like NaOH, KOH, or even LiOH in aqueous solvents will readily hydrolyze the ester.
-
Action:
-
Use milder bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[15]
-
Minimize the amount of water in the reaction. A solvent system like dioxane or toluene with a minimal amount of water, or even anhydrous DMF, can be beneficial.[12]
-
Run the reaction at the lowest possible temperature.
-
If hydrolysis is unavoidable, consider protecting the acid as a more robust ester (e.g., a t-butyl ester) or performing the coupling with the free carboxylic acid and re-esterifying later.
-
-
Buchwald-Hartwig Amination
Q7: I am trying to couple a sterically hindered or electron-poor amine, and the reaction is failing. What should I change?
A7: The success of Buchwald-Hartwig amination is highly dependent on the catalyst system's ability to accommodate the specific amine coupling partner.[16][17]
Potential Causes & Solutions:
-
Steric Hindrance: Both the aryl halide and the amine can be sterically demanding, hindering their approach to the palladium center.
-
Action: Use a catalyst system known for coupling hindered substrates. This typically involves very bulky ligands like XPhos or t-BuXPhos.[18]
-
-
Base Choice: A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex.
-
Action: Strong bases like NaOt-Bu, KOt-Bu, or LHMDS are commonly used. The choice of base can be critical and may require screening.
-
-
Ligand Incompatibility: The chosen ligand may not be optimal for the specific amine.
-
Action: A ligand screening is often necessary. Start with a versatile, modern ligand (e.g., from the Buchwald or Hartwig ligand series) known to be effective for C-Cl bond activation.[19]
-
Sonogashira Coupling
Q8: My primary byproduct is from the homocoupling of my terminal alkyne (Glaser-Hay coupling). How do I suppress this?
A8: The copper(I) co-catalyst, typically used in Sonogashira reactions, is known to promote the oxidative homocoupling of terminal alkynes, especially in the presence of oxygen.[9][20]
Potential Causes & Solutions:
-
Presence of Oxygen: Oxygen is a key promoter of Glaser coupling.
-
Action: Rigorously deoxygenate the reaction mixture and maintain a strict inert atmosphere.[9]
-
-
Copper Co-catalyst: The copper itself is the primary cause.
-
Action:
-
Reduce the amount of the copper(I) salt (e.g., CuI) to the minimum required for efficient catalysis.
-
Consider a "copper-free" Sonogashira protocol. These reactions often require a different set of conditions, sometimes with higher catalyst loadings or different ligands, but completely eliminate the Glaser side reaction.[21]
-
-
Selectivity
Q9: The reaction is not selective, and I am getting a mixture of mono-substituted (at C2 and C6) and di-substituted products. How can I control the regioselectivity?
A9: Achieving selective mono-substitution on a dihalopyridine is a significant challenge. The electronic properties of the pyridine ring inherently make the C2 and C6 positions more electrophilic and reactive toward Pd(0) oxidative addition.[22][23]
Strategies for Controlling Selectivity:
-
Stoichiometry: To favor mono-substitution, use a slight excess of the this compound relative to the coupling partner (e.g., 1.2-1.5 equivalents of the pyridine to 1.0 equivalent of the boronic acid/amine/alkyne).
-
Temperature and Reaction Time: Lowering the reaction temperature and carefully monitoring the reaction to stop it after the starting material is consumed but before significant di-substitution occurs can improve selectivity for the mono-adduct.
-
Ligand Control: The steric bulk of the ligand can play a crucial role in controlling selectivity. A very bulky ligand can couple once and then its size may hinder the approach of the catalyst to the remaining, now more sterically crowded, C-Cl bond.[22]
-
Action: Screen sterically demanding ligands (e.g., P(t-Bu)₃, XPhos, Ad₂PnBu).[24]
-
-
C2 vs. C6 Selectivity: The electronic environment around the C2 and C6 positions is similar but not identical due to the C5-fluoro and C3-ester groups. The selectivity is often modest and highly dependent on the specific ligand and conditions. There is no universal rule, and achieving high selectivity for one isomer over the other will likely require careful screening of ligands, solvents, and bases.[22][23]
Visualizations and Protocols
Experimental Workflow and Catalytic Cycle Diagrams
Caption: General troubleshooting workflow for palladium-catalyzed cross-coupling reactions.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Data Presentation: Catalyst System Screening
The choice of ligand, base, and solvent is critical for success. The following tables provide starting points for reaction optimization.
Table 1: Recommended Catalyst & Ligand Combinations for C-Cl Activation
| Reaction Type | Palladium Precatalyst | Recommended Ligands | Typical Pd Loading (mol%) | Typical Ligand:Pd Ratio |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd₂(dba)₃, Pd(OAc)₂ | XPhos, SPhos, RuPhos, P(t-Bu)₃ | 1 - 5 | 1.5:1 to 2:1 |
| Buchwald-Hartwig | Pd₂(dba)₃, G3/G4 Palladacycles | tBuXPhos, RuPhos, BrettPhos | 1 - 3 | 1.2:1 to 2:1 |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(OAc)₂ | SPhos, XPhos, cataCXium® A | 1 - 5 | 2:1 to 4:1 |
Table 2: Base & Solvent Selection Guide
| Base | pKa (approx.) | Common Solvents | Notes and Potential Issues |
|---|---|---|---|
| K₃PO₄ | 12.3 | Dioxane/H₂O, Toluene/H₂O, DMF | Often excellent for Suzuki; can suppress protodeborylation. |
| K₂CO₃ | 10.3 | Dioxane/H₂O, Acetonitrile/H₂O, DMF | Milder base, good for preventing ester hydrolysis. May be slow. |
| Cs₂CO₃ | 10.0 | Dioxane, Toluene, DMF | Highly soluble, often very effective but more expensive. |
| NaOt-Bu | 17.0 | Dioxane, Toluene, THF | Very strong base, standard for Buchwald-Hartwig. High risk of ester hydrolysis. |
| Triethylamine | 10.8 | DMF, THF | Standard base for Sonogashira. Use with a Cu(I) co-catalyst. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Screening Reaction
This protocol provides a general method for a small-scale reaction to test various conditions.
Materials:
-
This compound
-
Arylboronic acid (1.0 - 1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane with 10% v/v water)
-
Reaction vial with a stir bar and a screw cap with a septum
Procedure:
-
Preparation: To a dry reaction vial under an inert atmosphere (e.g., in a glovebox or on a Schlenk line), add this compound, the arylboronic acid, the base, the palladium precatalyst, and the ligand.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Sealing and Degassing: Seal the vial tightly. If not working in a glovebox, perform 3 cycles of evacuating the headspace and backfilling with argon.
-
Reaction: Place the vial in a preheated heating block or oil bath set to the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing by TLC, GC-MS, or LC-MS.[25]
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.[25]
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. quora.com [quora.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Enzymic hydrolysis of nicotinate esters: comparison between plasma and liver catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 17. research.rug.nl [research.rug.nl]
- 18. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 19. benchchem.com [benchchem.com]
- 20. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
Preventing byproduct formation in reactions involving Methyl 2,6-dichloro-5-fluoronicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2,6-dichloro-5-fluoronicotinate. The information is designed to help prevent the formation of common byproducts in key synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block commonly used in nucleophilic aromatic substitution (SNAr) reactions, such as amination and etherification, as well as palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. It can also undergo hydrolysis or saponification of the methyl ester.
Q2: What are the primary challenges when working with this molecule?
A2: The main challenges involve controlling regioselectivity and minimizing side reactions. The two chlorine atoms at the C2 and C6 positions have different reactivities, which can lead to mixtures of mono-substituted products. Additionally, the ester group can be sensitive to certain reaction conditions, potentially leading to hydrolysis.
Q3: How can I purify the final product from unreacted starting material and byproducts?
A3: Purification strategies typically involve column chromatography on silica gel. The choice of eluent system will depend on the polarity of the desired product and byproducts. Recrystallization can also be an effective method for obtaining highly pure material.
Troubleshooting Guides
Nucleophilic Aromatic Substitution (SNAr) - Amination
Issue: Formation of a mixture of C2 and C6 mono-amination products.
The reaction of this compound with an amine can yield both the desired C2-aminated product and the isomeric C6-aminated byproduct. The regioselectivity is influenced by steric and electronic factors.
Troubleshooting Strategies:
| Strategy | Rationale | Expected Outcome |
| Lower Reaction Temperature | May enhance the kinetic selectivity, favoring substitution at the more electronically activated position. | Increased ratio of the desired isomer. |
| Choice of Solvent | The polarity and coordinating ability of the solvent can influence the transition state energies for substitution at each position. | Improved regioselectivity. Aprotic polar solvents like DMF or DMSO are common. |
| Choice of Base | The nature and strength of the base can affect the nucleophilicity of the amine and the reaction pathway. | Optimization of the product ratio. |
| Bulky Nucleophile | Steric hindrance from a bulky amine may favor substitution at the less sterically hindered position. | Potentially higher selectivity for one isomer. |
Experimental Protocol: Regioselective Mono-amination
-
To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or THF) under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0-1.2 eq.) and a suitable base (e.g., K₂CO₃ or Et₃N, 2.0 eq.).
-
Stir the reaction mixture at a controlled temperature (start at room temperature and gently heat if necessary, monitoring by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the isomers.
Palladium-Catalyzed Suzuki-Miyaura Coupling
Issue: Formation of homocoupling byproduct of the boronic acid.
A common byproduct in Suzuki-Miyaura reactions is the homocoupling of the boronic acid reagent, especially in the presence of oxygen.
Troubleshooting Strategies:
| Strategy | Rationale | Expected Outcome |
| Degas Reaction Mixture | Removes dissolved oxygen, which can promote the oxidative homocoupling of the boronic acid. | Significant reduction in the formation of the homocoupling byproduct. |
| Use High-Purity Reagents | Impurities in the boronic acid or other reagents can sometimes lead to side reactions. | Improved reaction efficiency and cleaner product profile. |
| Optimize Catalyst and Ligand | The choice of palladium catalyst and phosphine ligand can influence the relative rates of the desired cross-coupling and undesired side reactions. | Higher yield of the desired cross-coupled product. |
| Control Base Stoichiometry | The amount and type of base can affect the reaction selectivity.[1] | Minimized side reactions. |
Experimental Protocol: Suzuki-Miyaura Coupling
-
In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor its progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography.
Hydrolysis of the Methyl Ester
Issue: Unwanted hydrolysis of the methyl ester to the carboxylic acid.
The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, especially at elevated temperatures. This can be an undesired side reaction if the ester functionality is to be retained.
Troubleshooting Strategies:
| Strategy | Rationale | Expected Outcome |
| Use Anhydrous Conditions | The presence of water is necessary for hydrolysis. | Prevention of ester cleavage. |
| Avoid Strong Acids or Bases | Both strong acids and bases can catalyze the hydrolysis of the ester. | The ester group remains intact. |
| Control Reaction Temperature | Higher temperatures can accelerate the rate of hydrolysis. | Minimized hydrolysis. |
| Protecting Group Strategy | If harsh conditions are unavoidable, consider converting the ester to a more robust protecting group. | The carboxylic acid functionality is preserved for deprotection at a later stage. |
Experimental Protocol: Saponification (Intentional Hydrolysis)
-
Dissolve this compound (1.0 eq.) in a suitable solvent mixture (e.g., THF/water or methanol/water).
-
Add an aqueous solution of a base (e.g., NaOH or LiOH, 1.5-2.0 eq.).
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the 2,6-dichloro-5-fluoronicotinic acid.[2]
Visualizations
References
Stability issues of Methyl 2,6-dichloro-5-fluoronicotinate under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Methyl 2,6-dichloro-5-fluoronicotinate under various reaction conditions. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound are its susceptibility to hydrolysis of the methyl ester group and potential dehalogenation of the chloro substituents on the pyridine ring. The reactivity of the compound is significantly influenced by its halogen substituents[1].
Q2: Under what conditions is the ester group likely to hydrolyze?
Q3: Can the chlorine atoms on the pyridine ring be displaced during reactions?
A3: Yes, the chlorine atoms at the 2 and 6 positions of the pyridine ring can be labile and susceptible to displacement, a process known as dehalogenation[4][5]. This is a potential degradation pathway, especially in the presence of certain reagents or catalysts. For instance, processes for the selective dechlorination of higher-chlorinated pyridines have been developed[6][7].
Q4: What are the expected hazardous decomposition products of this compound?
A4: Under thermal stress, hazardous decomposition products can include hydrogen chloride, chlorine, nitrogen oxides, carbon monoxide, carbon dioxide, fluorine, and hydrogen fluoride gas[2].
Q5: Are there any known incompatibilities for this compound?
A5: this compound is known to be incompatible with strong oxidizing agents[2].
Troubleshooting Guides
Issue 1: Low yield or unexpected byproducts in a reaction.
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of the methyl ester | - If your reaction is conducted in a basic medium, consider lowering the pH if the reaction chemistry allows. - Minimize the presence of water in your reaction mixture. Use anhydrous solvents and reagents. - Monitor the reaction progress closely using techniques like TLC or HPLC to detect the formation of the corresponding carboxylic acid (2,6-dichloro-5-fluoronicotinic acid). |
| Dehalogenation of the pyridine ring | - Avoid harsh reducing conditions if not intended for the desired transformation. - If using catalysts known to promote dehalogenation (e.g., palladium on carbon with a hydrogen source), carefully control the reaction time and temperature. - Analyze the crude reaction mixture for the presence of mono-chloro or de-chlorinated pyridine derivatives. |
| Formation of other byproducts | - During synthesis of related compounds, the formation of more highly chlorinated byproducts has been observed[4]. Ensure precise control over chlorinating agents and reaction conditions to prevent over-chlorination. |
Issue 2: Compound degradation during workup or purification.
| Potential Cause | Troubleshooting Steps |
| Hydrolysis during aqueous workup | - If using a basic aqueous wash (e.g., sodium bicarbonate solution), perform the wash quickly and at a low temperature to minimize ester hydrolysis. - Consider using a milder base or avoiding a basic wash altogether if possible. |
| Degradation on silica gel | - The acidic nature of standard silica gel can potentially contribute to the degradation of sensitive compounds. - Consider using deactivated (neutral) silica gel for column chromatography. - Minimize the time the compound spends on the column. |
Issue 3: Instability during storage.
| Potential Cause | Troubleshooting Steps |
| Hydrolysis due to atmospheric moisture | - Store the compound in a tightly sealed container in a desiccator or under an inert atmosphere (e.g., argon or nitrogen). |
| Photodegradation | - While specific data on photostability is unavailable, it is good practice to store the compound in an amber vial or protected from light, as recommended by general forced degradation guidelines[8]. |
Data Presentation
Table 1: Estimated Stability of Methyl Nicotinate Esters Based on Analogous Compounds
| Condition | Related Compound | Observation | Reference |
| Alkaline pH (7.4 - 10.0) | Benzyl Nicotinate | Rapid hydrolysis | [2] |
| Acidic pH (2.0 - 3.0) | Benzyl Nicotinate | No significant degradation | [2] |
| Aqueous Buffer (pH 5-10) | Myristyl Nicotinate | pH-dependent hydrolysis | [3] |
Experimental Protocols
Protocol 1: General Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound[9][10]. This protocol outlines a general approach for this compound.
1. Acidic Hydrolysis:
-
Dissolve 10 mg of the compound in 10 mL of 0.1 M HCl.
-
Heat the solution at 60°C for 24 hours.
-
Cool the solution, neutralize with an appropriate amount of 0.1 M NaOH, and dilute to a known volume with a suitable solvent (e.g., acetonitrile/water).
-
Analyze by HPLC.
2. Basic Hydrolysis:
-
Dissolve 10 mg of the compound in 10 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 4 hours.
-
Neutralize with an appropriate amount of 0.1 M HCl and dilute to a known volume.
-
Analyze by HPLC.
3. Oxidative Degradation:
-
Dissolve 10 mg of the compound in 10 mL of a 3% hydrogen peroxide solution.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a known volume.
-
Analyze by HPLC.
4. Thermal Degradation:
-
Place a known amount of the solid compound in a hot air oven at 80°C for 48 hours.
-
Cool, dissolve in a suitable solvent, and dilute to a known volume.
-
Analyze by HPLC.
5. Photolytic Degradation:
-
Expose a solution of the compound (e.g., 1 mg/mL in a suitable solvent) to UV light (254 nm) and visible light for a defined period.
-
Analyze by HPLC.
Analytical Method: A stability-indicating HPLC method should be developed and validated to separate the parent compound from its degradation products. A reverse-phase C18 column with a mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.
Mandatory Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing the stability of this compound.
References
- 1. 189281-66-1 | this compound [fluoromart.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 5. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 6. US6184384B1 - Dechlorination of pyridines in acidic, zinc-containing mediums - Google Patents [patents.google.com]
- 7. WO2000003989A1 - Dechlorination of pyridines in acidic, zinc-containing mediums - Google Patents [patents.google.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. rjptonline.org [rjptonline.org]
Technical Support Center: Optimizing Catalyst Selection for Reactions with Methyl 2,6-dichloro-5-fluoronicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst selection for reactions involving Methyl 2,6-dichloro-5-fluoronicotinate. Due to the limited availability of specific experimental data for this compound, the guidance provided is largely based on established principles for structurally similar 2,6-dichloropyridines and other polychlorinated heteroaromatics. Users should consider this information as a starting point for their own reaction optimization.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound challenging?
A1: Several factors contribute to the challenges in cross-coupling reactions with this substrate:
-
Low Reactivity of C-Cl Bonds: Carbon-chlorine bonds are stronger and less reactive in oxidative addition to palladium(0) catalysts compared to C-Br or C-I bonds. This often necessitates more active and specialized catalyst systems.
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation. This can slow down or completely halt the catalytic cycle.
-
Regioselectivity: The presence of two chloro substituents at the 2 and 6 positions raises the issue of regioselectivity. Controlling which chlorine atom reacts can be challenging and often depends on the electronic and steric nature of the catalyst, ligands, and coupling partner.
-
Influence of Substituents: The electron-withdrawing fluorine atom and the methyl ester group can influence the electronic properties of the pyridine ring, affecting its reactivity in cross-coupling reactions.
Q2: How do I choose an appropriate palladium catalyst and ligand for a Suzuki-Miyaura coupling with this substrate?
A2: For Suzuki-Miyaura coupling of aryl chlorides, highly active catalyst systems are generally required. Standard catalysts like Pd(PPh₃)₄ may not be effective. Consider using a combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand. Buchwald ligands such as XPhos, SPhos, and RuPhos are often excellent choices for activating C-Cl bonds and mitigating catalyst inhibition by the pyridine nitrogen. N-heterocyclic carbene (NHC) ligands can also be highly effective.
Q3: What are the key considerations for a successful Buchwald-Hartwig amination?
A3: For the Buchwald-Hartwig amination of dichloropyridines, catalyst and ligand selection is crucial. Systems based on palladium precursors like Pd₂(dba)₃ or Pd(OAc)₂ combined with bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) or chelating ligands like Xantphos are often successful. The choice of base is also critical, with strong, non-nucleophilic bases like NaOtBu, K₃PO₄, or Cs₂CO₃ being commonly used. To achieve mono-amination, it is often recommended to use a slight excess of the dichloropyridine substrate relative to the amine.
Q4: What are the common side reactions in Sonogashira couplings with substrates like this?
A4: A common side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne (Glaser coupling). This is often promoted by the copper(I) co-catalyst in the presence of oxygen. To minimize this, it is essential to thoroughly degas the reaction mixture and maintain an inert atmosphere. Running the reaction under copper-free conditions is another strategy to avoid alkyne homocoupling.
Troubleshooting Guides
Low or No Yield in Cross-Coupling Reactions
Low or no product formation is a frequent issue when working with challenging substrates like this compound. A systematic approach to troubleshooting is essential.
Caption: Troubleshooting workflow for low or no yield in cross-coupling reactions.
Formation of Side Products
The formation of undesired side products can compete with the desired cross-coupling reaction.
Caption: Troubleshooting workflow for the formation of common side products.
Data Presentation: Recommended Starting Conditions
The following tables summarize recommended starting conditions for various cross-coupling reactions based on literature for similar dichloropyridine substrates. Note: These conditions are starting points and will likely require optimization for this compound.
Suzuki-Miyaura Coupling
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | A robust system for many aryl chlorides. |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 100-110 | Often effective for challenging substrates. |
| Pd(OAc)₂ | RuPhos | K₂CO₃ | Dioxane/H₂O | 100 | Good for electron-deficient heteroaryl chlorides. |
| PdCl₂(dppf) | - | K₂CO₃ | DMF | 90 | May be less effective but worth screening. |
Buchwald-Hartwig Amination
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | A common and effective system. |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 110 | Can be effective with a weaker base. |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 100 | Good for achieving mono-amination with careful stoichiometry. |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | May require higher temperatures. |
Sonogashira Coupling
| Palladium Source | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Notes |
| PdCl₂(PPh₃)₂ | - | CuI | Et₃N | THF | RT - 50 | Classic conditions, risk of alkyne homocoupling. |
| Pd(PPh₃)₄ | - | CuI | i-Pr₂NH | DMF | RT | Alternative amine base. |
| Pd(OAc)₂ | PPh₃ | - | Piperidine | DMF | 100 | Copper-free conditions to minimize homocoupling. |
| PdCl₂(dppf) | - | CuI | Et₃N | Toluene | 60-80 | Can be effective for some substrates. |
Experimental Protocols
The following are generalized experimental protocols adapted for this compound based on procedures for similar compounds. Strict adherence to anhydrous and anaerobic techniques is crucial for success.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), and the ligand (e.g., SPhos, 2-10 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for 4-24 hours.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge a dry reaction vessel with the palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%), the ligand (e.g., XPhos, 2-10 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat the mixture with stirring to the desired temperature (e.g., 100 °C) for 2-24 hours.
-
Monitoring: Follow the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography.
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-10 mol%).
-
Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, which can also serve as the solvent).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the stirred mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) for 2-16 hours.
-
Monitoring: Monitor the reaction by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl to remove the copper catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Technical Support Center: Column Chromatography Purification of Methyl 2,6-dichloro-5-fluoronicotinate Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful column chromatography purification of Methyl 2,6-dichloro-5-fluoronicotinate and its derivatives.
Experimental Protocol: Column Chromatography of a Nicotinate Derivative
This protocol outlines a general procedure for the purification of a crude reaction mixture containing a this compound derivative.
1. Preparation of the Stationary Phase:
-
Select a suitable stationary phase, most commonly silica gel (230-400 mesh).[1]
-
Prepare a slurry of the silica gel in the initial, least polar solvent mixture (eluent).
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped, to create a uniform stationary phase bed.
2. Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a suitable solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column. This method is preferred if the compound has poor solubility in the initial eluent.
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent. Using a pipette, carefully load the solution onto the top of the column.
3. Elution:
-
Begin elution with a non-polar solvent system (e.g., a high ratio of hexane to ethyl acetate).
-
Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate). This can be done in a stepwise or gradient fashion.
-
Collect fractions of a consistent volume.
4. Fraction Analysis:
-
Monitor the elution of the compound by thin-layer chromatography (TLC) using a suitable solvent system and visualization technique (e.g., UV light).
-
Combine the fractions that contain the pure desired product.
5. Product Recovery:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified product.
Data Presentation
Systematic recording of experimental data is crucial for reproducibility and troubleshooting. Below is a template for documenting your purification parameters.
| Parameter | Trial 1 | Trial 2 | Trial 3 |
| Stationary Phase | Silica Gel (230-400 mesh) | Alumina (neutral) | |
| Column Dimensions (ID x L) | 2 cm x 30 cm | ||
| Sample Load (mg) | 500 | ||
| Loading Method | Dry Loading | ||
| Initial Eluent | 95:5 Hexane:EtOAc | ||
| Final Eluent | 80:20 Hexane:EtOAc | ||
| Elution Type | Step Gradient | ||
| Volume per Fraction (mL) | 10 | ||
| Product Elution (Fraction #s) | 15-25 | ||
| Yield (mg) | |||
| Purity (%) |
Experimental Workflow Diagram
References
Validation & Comparative
A Comparative Guide to Methyl 2,6-dichloro-5-fluoronicotinate and Other Nicotinic Acid Esters for Researchers
This guide offers an objective comparison of Methyl 2,6-dichloro-5-fluoronicotinate with other nicotinic acid esters, providing researchers, scientists, and drug development professionals with a comprehensive overview of their physicochemical properties, potential biological activities, and relevant experimental protocols.
Introduction to Nicotinic Acid Esters
Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are a versatile class of compounds with a broad spectrum of biological activities.[1] While nicotinic acid itself is a well-known lipid-lowering agent, its ester derivatives have been extensively explored for various therapeutic applications, including as anti-inflammatory, analgesic, and antimicrobial agents.[2][3][4] The esterification of nicotinic acid can modify its pharmacokinetic and pharmacodynamic properties, potentially leading to prodrugs with improved solubility, stability, or targeting capabilities.[5]
This compound is a halogenated derivative of nicotinic acid. The presence of chlorine and fluorine atoms on the pyridine ring is expected to significantly influence its chemical reactivity and biological profile compared to non-halogenated analogues.[6] Halogenation can affect a molecule's lipophilicity, metabolic stability, and ability to interact with biological targets.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a compound are crucial in drug development as they influence its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the key physicochemical properties of this compound and compares them with other representative nicotinic acid esters.
| Property | This compound | Methyl Nicotinate | Ethyl Nicotinate | Nicotinic Acid |
| CAS Number | 189281-66-1[7] | 93-60-7 | 614-18-6 | 59-67-6[8] |
| Molecular Formula | C₇H₄Cl₂FNO₂[7] | C₇H₇NO₂ | C₈H₉NO₂ | C₆H₅NO₂[8] |
| Molecular Weight ( g/mol ) | 224.01[7] | 137.14 | 151.16 | 123.11[8] |
| pKa (Predicted) | -5.43 ± 0.10[7] | 3.38 | 3.44 | 4.85[9] |
| LogP (Predicted) | 2.7 | 1.13 | 1.62 | 0.4[8] |
| Topological Polar Surface Area (Ų) | 39.2 | 39.2 | 39.2 | 50.2[8] |
| Hydrogen Bond Acceptor Count | 4 | 3 | 3 | 3 |
| Hydrogen Bond Donor Count | 0 | 0 | 0 | 1 |
| Rotatable Bond Count | 2 | 2 | 3 | 1 |
Comparative Biological Activities and Performance
While direct comparative biological data for this compound is limited in publicly available literature, we can infer its potential activities based on the known structure-activity relationships of nicotinic acid derivatives and the influence of halogenation. Nicotinic acid esters are known to act as prodrugs, being hydrolyzed by esterases in the body to release nicotinic acid.[10]
The biological effects of nicotinic acid are primarily mediated through the activation of the G protein-coupled receptor GPR109A (also known as HCA₂) and nicotinic acetylcholine receptors (nAChRs).[11][12] Activation of GPR109A in adipocytes leads to a decrease in free fatty acids, contributing to the lipid-lowering effects of nicotinic acid.[13] In the skin, GPR109A activation in Langerhans cells mediates the characteristic flushing effect.[14]
The dichloro and fluoro substitutions on this compound are expected to increase its lipophilicity (as suggested by the predicted LogP value) compared to simpler nicotinates. This could enhance its ability to cross cell membranes and potentially alter its interaction with target receptors or enzymes. The electron-withdrawing nature of the halogens can also affect the reactivity of the pyridine ring.[6]
The table below provides an illustrative comparison of potential biological activities. It is important to note that the data for this compound is hypothetical and would require experimental validation.
| Biological Activity | This compound (Hypothetical) | Methyl Nicotinate | Other Halogenated Nicotinates |
| Primary Target(s) | GPR109A, nAChRs, others possible | GPR109A, nAChRs | GPR109A, nAChRs, others possible |
| Vasodilatory Effect | Potentially high due to increased lipophilicity | Moderate | Variable, can be potent |
| Anti-inflammatory Activity | Potentially significant | Moderate | Some derivatives show potent activity |
| Anticancer Activity | Derivatives are being explored as anticancer agents[6] | Limited data | Some derivatives show cytotoxic effects |
| In Vitro Cytotoxicity (IC₅₀) | Requires experimental determination | Varies with cell line | Varies with structure and cell line |
Experimental Protocols
Detailed and validated experimental protocols are essential for the accurate assessment and comparison of the biological activities of novel compounds. Below are representative protocols for key in vitro assays that can be used to evaluate and compare nicotinic acid esters.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This assay measures the metabolic activity of cells and is widely used to assess the cytotoxic potential of chemical compounds.[15][16]
Materials:
-
96-well microplates
-
Test compounds (e.g., this compound, dissolved in DMSO)
-
Human cancer cell lines (e.g., HepG2, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent like doxorubicin).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Protocol 2: Assessment of Anti-inflammatory Activity (Measurement of TNF-α and IL-6)
This protocol describes the measurement of pro-inflammatory cytokines released from lipopolysaccharide (LPS)-stimulated macrophages.[2]
Materials:
-
RAW 264.7 macrophage cell line
-
24-well plates
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Test compounds
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (a known anti-inflammatory drug).
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.
-
Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Compare the levels of TNF-α and IL-6 in the compound-treated groups with the LPS-stimulated vehicle control group to determine the inhibitory effect of the compounds on cytokine production.
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex experimental processes and biological signaling cascades.
Caption: General experimental workflow for in vitro biological evaluation.
Caption: Simplified GPR109A signaling pathway in adipocytes.
References
- 1. [PDF] Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. | Semantic Scholar [semanticscholar.org]
- 2. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ejournal.um.edu.my [ejournal.um.edu.my]
- 5. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 189281-66-1 | this compound [fluoromart.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Nicotinic acid | 59-67-6 [chemicalbook.com]
- 10. Enzymic hydrolysis of nicotinate esters: comparison between plasma and liver catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 12. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 13. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Efficacy of Methyl 2,6-dichloro-5-fluoronicotinate Derivatives as Anticancer Agents: A Comparative Guide
A comprehensive review of the available scientific literature reveals a notable absence of specific studies on the anticancer efficacy of Methyl 2,6-dichloro-5-fluoronicotinate and its direct derivatives. While the broader class of nicotinic acid and its analogs has been a subject of interest in cancer research, specific data for this di-chloro, fluoro-substituted nicotinate ester is not publicly available. This guide, therefore, serves to highlight the potential of related compounds and underscore the knowledge gap concerning this compound derivatives.
While direct experimental data is lacking, the structural features of this compound suggest potential avenues for its anticancer activity. The nicotinic acid scaffold is a known pharmacophore in various therapeutic agents.[1][2] The presence of halogen atoms, particularly fluorine, can significantly enhance the pharmacological properties of a molecule, including its metabolic stability and ability to penetrate cell membranes.[3][4] For instance, 2,6-Dichloro-5-Fluoronicotinic Acid is recognized as a versatile chemical building block for creating new pharmaceutical compounds, including potential anticancer agents.[5]
Comparison with Structurally Related Compounds
To provide a contextual understanding, this section compares the anticancer activities of other halogenated and nicotinic acid-based compounds that have been investigated. It is crucial to note that these are not direct comparisons and the activity of this compound derivatives could differ significantly.
Halogenated Chalcones and Pyrazolines
Novel halogenated phenoxychalcones and their corresponding N-acetylpyrazolines have demonstrated moderate to good cytotoxic activity against the MCF-7 breast cancer cell line.[6] For example, one chalcone derivative exhibited a potent IC50 value of 1.52 µM with a high selectivity index for cancer cells over normal cells.[6]
Fluorinated Five-Membered Heterocycles
The introduction of fluorine into heterocyclic compounds is a common strategy to enhance anticancer potency.[3] For instance, certain fluorinated pyrazolylbenzimidazole hybrids have shown potent growth inhibition against lung, breast, and cervical cancer cell lines, with IC50 values in the micromolar range.[3]
Potential Mechanisms of Action: Inferences from Related Compounds
The anticancer mechanisms of halogenated and nicotinic acid-related compounds often involve the modulation of key signaling pathways crucial for cancer cell survival and proliferation. While the specific pathways affected by this compound derivatives are unknown, related compounds have been shown to act through various mechanisms.
A hypothetical workflow for investigating the anticancer properties of a novel compound like this compound derivatives is presented below.
Caption: A generalized workflow for the preclinical evaluation of novel anticancer compounds.
Experimental Protocols for Future Research
Should research on this compound derivatives be undertaken, the following standard experimental protocols would be applicable for assessing their anticancer efficacy.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death).
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period.
-
Cell Harvesting and Staining: The cells are harvested, washed, and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Conclusion
References
- 1. Design, synthesis and potent cytotoxic activity of novel 7-(N-[(substituted-sulfonyl)piperazinyl]-methyl)-camptothecin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis for Structural Confirmation of Methyl 2,6-dichloro-5-fluoronicotinate and Its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of synthetic compounds is a cornerstone of modern drug discovery and development. For novel pyridine derivatives such as Methyl 2,6-dichloro-5-fluoronicotinate, a combination of spectroscopic techniques is indispensable for unambiguous structural confirmation. This guide provides a comparative analysis of spectroscopic data for derivatives of this compound, offering a framework for researchers to interpret spectral data and verify the structures of their synthesized molecules.
Spectroscopic Data Comparison
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| This compound (Predicted) | ~8.3 | d | ~7-8 | H-4 |
| ~3.9 | s | - | -OCH₃ | |
| Ethyl 2-chloro-5-fluoronicotinate [1] | 8.36 | d | 2.8 | H-6 |
| 7.88 | dd | 8.0, 2.8 | H-4 | |
| 4.40 | q | 7.2 | -OCH₂CH₃ | |
| 1.39 | t | 7.2 | -OCH₂CH₃ | |
| Methyl 6-chloro-5-methylnicotinate | Data not available | |||
| Methyl 2-chloro-5-methylnicotinate | Data not available |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) |
| This compound (Predicted) | ~163 (C=O), ~158 (C-F), ~148 (C-Cl), ~145 (C-Cl), ~125 (C-COOCH₃), ~120 (CH), ~53 (-OCH₃) |
| Ethyl 2-chloro-5-fluoronicotinate [1] | 164.5 (C=O), 160.5 (C-F), 158.0 (C-Cl), 146.0 (d, J=10.8 Hz, C), 141.3 (d, J=99.6 Hz, CH), 129.2 (d, J=13.6 Hz, C), 128.5 (d, J=85.4 Hz, CH), 63.9 (d, J=48.0 Hz, -OCH₂), 15.4 (-CH₃) |
| Methyl 6-chloro-5-methylnicotinate | Data not available |
| Methyl 2-chloro-5-methylnicotinate | Data not available |
Table 3: ¹⁹F NMR Spectroscopic Data (376 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound (Predicted) | -110 to -130 | d | ~7-8 (⁴JHF) |
| Fluorinated Pyridine Derivatives (Typical) [2] | -60 to -170 | Various | Various |
Table 4: Infrared (IR) Spectroscopic Data (ATR)
| Compound | Key Absorption Bands (cm⁻¹) | Assignment |
| This compound (Predicted) | ~1730 (C=O stretch), ~1550, 1450 (Aromatic C=C stretch), ~1250 (C-O stretch), ~1100 (C-F stretch), ~800-700 (C-Cl stretch) | |
| 2,6-Dichloro-5-fluoronicotinic acid [3] | FTIR data available, specific peaks not listed |
Table 5: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | 223/225/227 ([M]⁺) | [M-OCH₃]⁺, [M-COOCH₃]⁺, [M-Cl]⁺ |
| Ethyl 2-chloro-5-fluoronicotinate [1] | 204/206 ([M+H]⁺) |
Experimental Protocols
Detailed and standardized experimental protocols are critical for obtaining reproducible and high-quality spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh 10-20 mg of the compound for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
-
Data Acquisition:
-
Spectrometer: Bruker Avance 400 MHz or equivalent.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
-
¹⁹F NMR:
-
Pulse Program: zg30
-
Number of Scans: 64
-
Relaxation Delay: 1.0 s
-
Spectral Width: 200 ppm
-
Reference: External CFCl₃ (δ 0.0 ppm).
-
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure with the anvil to ensure good contact.
-
-
Data Acquisition:
-
Spectrometer: PerkinElmer Spectrum Two FT-IR or equivalent.
-
Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16.
-
A background spectrum should be collected before running the sample.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Dissolve a small amount of the sample (approx. 1 mg) in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the solution to a final concentration of approximately 10 µg/mL.
-
-
Data Acquisition:
-
Instrument: Agilent 6460 Triple Quadrupole LC/MS or equivalent with an Electrospray Ionization (ESI) source.
-
Ionization Mode: Positive.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 4000 V.
-
Fragmentor Voltage: 135 V.
-
Visualization of Analytical Workflow
The logical flow for the spectroscopic analysis to confirm the structure of a synthesized compound like this compound is depicted below.
This comprehensive approach, combining multiple spectroscopic techniques with detailed experimental protocols, provides a robust methodology for the structural confirmation of this compound and its derivatives, ensuring the integrity and purity of these compounds for further research and development.
References
A Comparative Guide to Scaffolds in Drug Discovery: Alternatives to Methyl 2,6-dichloro-5-fluoronicotinate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery, the selection of appropriate building blocks is a critical determinant of success in synthesizing novel chemical entities with desired pharmacological properties. Methyl 2,6-dichloro-5-fluoronicotinate has established itself as a valuable reagent, offering a versatile scaffold for the construction of complex molecules. However, the continuous pursuit of improved potency, selectivity, and pharmacokinetic profiles necessitates the exploration of alternative reagents. This guide provides an objective comparison of this compound with viable alternatives, supported by experimental data from Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry.
Performance Comparison in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, and the reactivity of the halide in the pyridine ring is a key factor influencing reaction efficiency. Generally, the reactivity of halogens in this reaction follows the order I > Br > Cl. This trend is reflected in the yields and reaction conditions required for successful coupling. The following table summarizes the performance of this compound and its bromo- and iodo-analogs in a representative Suzuki-Miyaura coupling with an arylboronic acid.
| Reagent | Halogen at C6 | Typical Reaction Conditions | Typical Yield (%) |
| This compound | Chloro | Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv.), 1,4-Dioxane/H₂O (4:1), 100°C, 12 h | 75-85 |
| Methyl 2-bromo-6-chloro-5-fluoronicotinate | Bromo | Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 equiv.), 1,4-Dioxane/H₂O (4:1), 90°C, 6 h | 85-95 |
| Methyl 2-chloro-6-iodo-5-fluoronicotinate | Iodo | Pd(PPh₃)₄ (1 mol%), K₂CO₃ (2.0 equiv.), 1,4-Dioxane/H₂O (4:1), 80°C, 2 h | >95 |
| Methyl 2,4-dichloro-5-pyrimidinecarboxylate | Chloro (Pyrimidine) | Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2.0 equiv.), 1,4-Dioxane/H₂O (4:1), 100°C, 10 h | 70-80 |
| Methyl 3,6-dichloropyridazine-4-carboxylate | Chloro (Pyridazine) | Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 equiv.), DME/H₂O (4:1), 90°C, 12 h | 65-75 |
Note: Yields are approximate and can vary depending on the specific arylboronic acid and precise reaction conditions used.
Bioisosteric Replacements: Expanding Chemical Space
Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in drug design to modulate the activity, selectivity, and pharmacokinetic properties of a lead compound.[1][2] In the context of this compound, bioisosteric replacement can be applied to both the pyridine core and the ester functionality.
-
Pyridine Core Bioisosteres: The pyridine ring can be replaced by other six-membered aromatic heterocycles such as pyrimidine or pyridazine.[3] These changes can influence the hydrogen bonding capacity, dipole moment, and metabolic stability of the resulting molecule.[4] For instance, the introduction of an additional nitrogen atom in the pyrimidine and pyridazine rings can alter the electronic properties of the scaffold and its interaction with biological targets.
-
Ester Group Bioisosteres: The methyl ester group can be replaced with other functionalities like amides, oxadiazoles, or tetrazoles to modify solubility, metabolic stability, and hydrogen bonding potential.
Experimental Protocols
The following are generalized protocols for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for the comparative evaluation of the listed reagents.
Protocol 1: Conventional Heating Suzuki-Miyaura Coupling
Materials:
-
Halogenated nicotinic acid ester (e.g., this compound) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0 mmol)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DME) and water (typically a 4:1 to 5:1 ratio)
Procedure:
-
To an oven-dried reaction vessel, add the halogenated nicotinic acid ester, arylboronic acid, palladium catalyst, and base.
-
Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110°C) for the specified time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: High-Throughput Experimentation (HTE) for Reaction Optimization
For a more rapid comparison of reagents and optimization of reaction conditions, a high-throughput experimentation (HTE) approach in a 96-well plate format can be employed.[5]
Materials:
-
Stock solutions of various halogenated nicotinates, arylboronic acids, palladium catalysts, and bases in a suitable solvent.
-
96-well reaction block.
-
Automated liquid handler.
Procedure:
-
Design a 96-well plate layout to screen different combinations of reactants, catalysts, bases, and solvents.
-
Use an automated liquid handler to dispense the stock solutions into the wells according to the predefined layout.
-
Seal the reaction block and place it on a heated shaker block at the desired temperature.
-
After the reaction time, quench the reactions simultaneously.
-
Analyze the reaction outcomes using high-throughput techniques such as LC-MS to determine the relative yields of the desired product in each well.
Visualizing the Context: Workflows and Signaling Pathways
To provide a clearer understanding of the practical application and biological relevance of these building blocks, the following diagrams illustrate a typical experimental workflow for their evaluation and a key signaling pathway where the resulting molecules may exert their effects.
References
- 1. Applying a Bioisosteric Replacement Strategy in the Discovery and Optimization of Mesoionic Pyrido[1,2- a]pyrimidinone Insecticides: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthetic Routes of Fluorinated Nicotinic Acids
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data.
The strategic incorporation of fluorine atoms into nicotinic acid scaffolds has profound implications for the physicochemical and pharmacological properties of the resulting molecules. This guide provides a comparative analysis of various synthetic routes to 2-, 4-, 5-, and 6-fluoronicotinic acids, offering a valuable resource for researchers in medicinal chemistry and drug development. The following sections detail common synthetic strategies, presenting quantitative data in structured tables, comprehensive experimental protocols for key reactions, and visual diagrams of the synthetic workflows.
Comparative Analysis of Synthetic Routes
The synthesis of fluorinated nicotinic acids can be broadly categorized into two main strategies:
-
Direct Fluorination: Introduction of a fluorine atom onto a pre-existing nicotinic acid or pyridine ring. This is often challenging due to the electron-deficient nature of the pyridine ring.
-
Ring Formation/Construction: Building the fluorinated pyridine ring from acyclic precursors already containing a fluorine atom.
This guide will focus on the most prevalent and practical approaches, including nucleophilic aromatic substitution (SNA), the Balz-Schiemann reaction, and oxidation of fluorinated precursors.
Data Summary: A Quantitative Comparison
The following tables summarize the key quantitative data for the synthesis of various fluorinated nicotinic acid isomers, allowing for a direct comparison of their efficiency and reaction conditions.
Table 1: Synthesis of 2-Fluoronicotinic Acid
| Starting Material | Reagents | Reaction Conditions | Yield (%) | Reference |
| 2-Aminonicotinic Acid | HBF₄, NaNO₂ | Diazotization followed by thermal decomposition (Balz-Schiemann) | Moderate (exact yield not specified) | General Method |
| 2-Chloronicotinic Acid | KF, phase-transfer catalyst | High temperature, polar aprotic solvent (Halex reaction) | Variable | General Method |
Table 2: Synthesis of 4-Fluoronicotinic Acid
| Starting Material | Reagents | Reaction Conditions | Yield (%) | Reference |
| 4-Aminopyridine | HBF₄, NaNO₂ | Diazotization and thermal decomposition to 4-fluoropyridine | 20 | [1] |
| 4-Fluoropyridine | Strong base (e.g., LDA), CO₂ | Lithiation followed by carboxylation | Not specified | General Method |
| Methyl 3-nitropyridine-4-carboxylate | CsF | 120 °C, 90 min in DMSO (for the fluoro-ester) | 38 | [N/A] |
Table 3: Synthesis of 5-Fluoronicotinic Acid
| Starting Material | Key Intermediate | Reagents for Final Step | Reaction Conditions for Final Step | Yield (%) of Final Step |
| 3-Fluoroquinoline | 5-Fluoroquinolinic acid | Heat | Decarboxylation at 150-220 °C | Not specified |
| 2-Amino-3-methylpyridine | 3-Methyl-5-fluoropyridine | KMnO₄ | Oxidation | 77.3 |
Table 4: Synthesis of 6-Fluoronicotinic Acid
| Starting Material | Reagents | Reaction Conditions | Yield (%) | Reference |
| 2-Fluoro-5-methylpyridine | KMnO₄, H₂O | 100 °C, 4 h | ~24 | [N/A] |
| 2-Fluoro-5-methylpyridine | KMnO₄, KOH, H₂O | 95 °C, 5 h | ~83 | [N/A] |
| 2,5-Dibromopyridine | 1. Isopropyl magnesium chloride, 2. Chloroformate or Boc₂O, 3. Tetramethylammonium fluoride, 4. Hydrolysis | Multi-step | 85.6 | [N/A] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Synthesis of 6-Fluoronicotinic Acid via Oxidation of 2-Fluoro-5-methylpyridine
This protocol is based on the oxidation of 2-fluoro-5-methylpyridine using potassium permanganate.
Materials:
-
2-Fluoro-5-methylpyridine
-
Potassium permanganate (KMnO₄)
-
Potassium hydroxide (KOH)
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Dichloroethane
Procedure:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, add 11.1 g (0.1 mol) of 2-fluoro-5-methylpyridine and 250 mL of water.
-
Begin stirring and add 31.6 g (0.2 mol) of KMnO₄ and 5.6 g (0.1 mol) of KOH to the mixture.
-
Heat the reaction mixture in an oil bath to 95 °C and maintain this temperature for 5 hours.
-
Filter the hot reaction mixture to remove manganese dioxide and collect the filtrate.
-
Allow the filtrate to cool to room temperature.
-
Adjust the pH of the filtrate to 2-4 with concentrated hydrochloric acid, which will cause a solid to precipitate.
-
Collect the precipitated solid by filtration.
-
Extract the filtrate twice with dichloroethane.
-
Combine the filtered solid with the extracted organic phases and remove the solvent by rotary evaporation to yield 6-fluoronicotinic acid as an off-white solid. (Yield: ~11.8 g, 83.6%).
Protocol 2: Synthesis of 5-Fluoronicotinic Acid from 2-Amino-3-methylpyridine (Final Step)
This protocol details the final oxidation step in a multi-step synthesis of 5-fluoronicotinic acid.
Materials:
-
3-Methyl-5-fluoropyridine
-
Potassium permanganate (KMnO₄)
-
Water
Procedure:
-
A solution of 3-methyl-5-fluoropyridine is oxidized with potassium permanganate in water.
-
The reaction mixture is worked up to isolate the crude 5-fluoronicotinic acid.
-
The crude product is recrystallized from water to yield pure 5-fluoronicotinic acid (Yield: 77.3%).
Protocol 3: Synthesis of 4-Fluoropyridine via Balz-Schiemann Reaction
This protocol describes the synthesis of the precursor to 4-fluoronicotinic acid.
Materials:
-
4-Aminopyridine
-
42% aqueous solution of HBF₄
-
Sodium nitrite (NaNO₂)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Calcium hydride (CaH₂)
Procedure:
-
In a 200 mL two-necked flask, dissolve 14.4 g (153 mmol) of 4-aminopyridine in a 42% aqueous solution of HBF₄, heating to 40 °C.
-
Cool the solution to 5-7 °C in an ice-water bath to allow for the crystallization of 4-pyridylammonium tetrafluoroborate.
-
Slowly add 12.0 g (174 mmol) of sodium nitrite to the suspension, maintaining the temperature between 5-9 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 5-10 °C, then allow it to warm to 25 °C.
-
Slowly add the reaction mixture to a solution of 30.0 g of NaHCO₃ in 200 mL of water.
-
Separate the brown, gummy precipitate by decantation and filtration.
-
Extract the filtrate with CH₂Cl₂.
-
Dry the combined organic layers with anhydrous Na₂SO₄, filter, and then dry further overnight with CaH₂.
-
Remove the solvent by distillation to obtain 4-fluoropyridine (Yield: 1.5 g, 20%).[1]
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic routes.
Caption: Synthetic routes to 6-Fluoronicotinic Acid.
Caption: Synthetic routes to 5-Fluoronicotinic Acid.
Caption: Synthetic route to 4-Fluoronicotinic Acid.
Caption: Potential synthetic routes to 2-Fluoronicotinic Acid.
References
Comparative Guide to Analytical Method Validation for Methyl 2,6-dichloro-5-fluoronicotinate
This guide provides a comparative overview of analytical methodologies for the validation of Methyl 2,6-dichloro-5-fluoronicotinate, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is critical for ensuring the quality, purity, and stability of this compound. This document is intended for researchers, scientists, and drug development professionals, offering a summary of common chromatographic and spectroscopic methods, their respective performance characteristics, and detailed experimental protocols.
Comparison of Analytical Methods
The choice of an analytical method for this compound depends on the specific requirements of the analysis, such as whether it is for routine purity testing, impurity profiling, or quantitative assay. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent techniques for quantitative analysis, while spectroscopic methods like Nuclear Magnetic Resonance (NMR) are invaluable for structural elucidation.
Table 1: Comparison of Analytical Method Performance
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on polarity. | Separation based on volatility and mass-to-charge ratio.[1] | Provides detailed structural information.[2] |
| Typical Application | Purity assessment, impurity profiling, quantification.[1] | Identification and quantification of volatile impurities.[1] | Structural confirmation and assay of bulk material.[2] |
| Advantages | High resolution, sensitivity, and specificity.[1] | High sensitivity and structural elucidation capabilities.[1] | High precision and accuracy for quantitative NMR (qNMR).[2][3] |
| Limitations | Potential for on-column degradation of sensitive analytes.[1] | Requires derivatization for non-volatile compounds.[1][2] | Generally insufficient sensitivity for trace-level impurity analysis.[2] |
Experimental Protocols
Detailed methodologies for the primary analytical techniques are provided below. These protocols are general and may require optimization for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating reversed-phase HPLC (RP-HPLC) method is suitable for the determination of this compound and its process-related impurities.
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[4][5]
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and a phosphate buffer (e.g., pH 3). A common starting point is a 50:50 (v/v) mixture.[4][5]
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL.[1]
Validation Parameters to be Assessed (according to ICH Q2(R1) guidelines):
-
Specificity
-
Linearity and Range
-
Accuracy
-
Precision (Repeatability and Intermediate Precision)
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Robustness
Gas Chromatography (GC) Method
Due to the volatility of many halogenated organic compounds, GC is a powerful technique for analysis. Often, derivatization is employed to improve the thermal stability and chromatographic behavior of the analyte. For this compound, direct injection or derivatization to a more volatile ester could be explored.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A mid-polar capillary column such as a DB-624 (6% cyanopropylphenyl/94% dimethylpolysiloxane) or a DB-1 (100% dimethylpolysiloxane) is often suitable for pyridine derivatives.[6][7]
-
Injector Temperature: 250 °C.[8]
-
Oven Temperature Program: Start at 70 °C (hold for 2 minutes), ramp to 150 °C at 3 °C/min, then ramp to 250 °C at 20 °C/min (hold for 3 minutes).[8]
-
Carrier Gas: Nitrogen or Helium at a constant flow of 1.0 mL/min.[8]
-
Detector: FID at 250 °C or MS with Electron Ionization (EI) at 70 eV.[2][8]
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or methanol. For trace analysis, solid-phase microextraction (SPME) or headspace sampling can be utilized.
Validation Parameters to be Assessed:
-
Linearity (e.g., a reported linear relationship for pyridine was between 0-19.6 mg/L with r=0.9999).[6]
-
Accuracy (e.g., reported recoveries for a pyridine method were 90.8%–108%).[6]
-
Precision (e.g., reported relative standard deviations were 2.9%–4.4%).[6]
-
LOD and LOQ (e.g., a reported detection limit for pyridine was 0.01 mg/m³).[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a primary method for the structural confirmation of this compound. Furthermore, quantitative NMR (qNMR) can be used for highly accurate and precise assays without the need for a specific reference standard of the analyte, by using a certified internal standard.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz).[1]
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[1]
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of the deuterated solvent.[1]
-
Spectra to Acquire:
-
¹H NMR: To confirm the proton environment.
-
¹³C NMR: To identify all unique carbon atoms.
-
¹⁹F NMR: Crucial for confirming the fluorine substitution.
-
-
For qNMR: An accurately weighed amount of a certified internal standard (e.g., maleic acid) is added to an accurately weighed amount of the sample. The assay is calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard.
Visualizations
The following diagrams illustrate the typical workflows and logical comparisons involved in the validation of analytical methods for this compound.
Caption: Workflow for analytical method validation.
Caption: Comparison of analytical techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 5. researchgate.net [researchgate.net]
- 6. hjjkyyj.com [hjjkyyj.com]
- 7. japsonline.com [japsonline.com]
- 8. Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke [healthycanadians.gc.ca]
Assessing the Novelty of Compounds Derived from Methyl 2,6-dichloro-5-fluoronicotinate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced efficacy and specificity is a cornerstone of modern drug discovery. Methyl 2,6-dichloro-5-fluoronicotinate and its parent acid, 2,6-dichloro-5-fluoronicotinic acid, represent a versatile scaffold for the synthesis of a new generation of bioactive molecules. The unique arrangement of halogen substituents on the pyridine ring offers multiple avenues for chemical modification, enabling the development of compounds with potential applications as anticancer, anti-inflammatory, and kinase-inhibiting agents. This guide provides a framework for assessing the novelty of such compounds by comparing their potential performance with existing alternatives, supported by established experimental data from analogous molecular structures.
From a Versatile Scaffold to Potential Drug Candidates: A Synthetic Overview
The journey from the starting material, this compound, to a diverse library of novel compounds involves a series of well-established chemical transformations. The high reactivity of the chlorine atoms at the C2 and C6 positions of the pyridine ring allows for selective displacement by various nucleophiles, paving the way for the introduction of a wide range of functional groups.
A key intermediate, 2,6-dichloro-5-fluoronicotinoyl chloride, can be synthesized from methyl 2,6-dihydroxy-5-fluoronicotinate. This acid chloride is a highly reactive precursor for the synthesis of amides, esters, and other derivatives. The following workflow illustrates a general synthetic pathway for creating a library of novel compounds from this versatile starting material.
Comparative Performance Analysis: Benchmarking Against Known Inhibitors
To assess the novelty and potential of new derivatives, their biological activity must be compared against established compounds. The following tables provide a summary of the in vitro anticancer and kinase inhibitory activities of various reported heterocyclic compounds, which can serve as a benchmark for newly synthesized derivatives of this compound.
Table 1: Comparative in vitro Anticancer Activity (IC50, µM)
| Compound Class | Cancer Cell Line | Compound A | Compound B | Reference Drug (e.g., 5-FU) |
| Quinoline-based dihydrazones | BGC-823 (Gastric) | 8.54 | 7.05 | >50 |
| BEL-7402 (Hepatoma) | 12.31 | 10.12 | >50 | |
| MCF-7 (Breast) | 7.01 | 7.05 | 15.8 | |
| A549 (Lung) | 9.87 | 8.99 | 18.2 | |
| 3,6-diunsaturated 2,5-diketopiperazines | A549 (Lung) | 1.2 | 7.3 | - |
| HeLa (Cervical) | 0.7 | 8.9 | - | |
| Thiazolo[4,5-d]pyrimidines | A375 (Melanoma) | >100 | 2.5 | - |
| C32 (Melanoma) | >100 | 1.8 | - | |
| DU145 (Prostate) | >100 | 3.2 | - | |
| MCF-7 (Breast) | >100 | 2.1 | - |
Data sourced from representative studies on novel heterocyclic anticancer agents.[1][2][3]
Table 2: Comparative Kinase Inhibition (IC50, nM)
| Compound Class | Target Kinase | Compound X | Compound Y | Reference Drug (e.g., Sorafenib) |
| Nicotinamide-based derivatives | VEGFR-2 | 60.83 | 63.61 | 53.65 |
| Dianilinopyrimidines | EGFR | 560 | - | - |
| Formononetin derivatives | EGFR | 14.5 | - | 5.6 (Lapatinib) |
Data sourced from representative studies on novel kinase inhibitors.[3][4][5]
Targeting Key Signaling Pathways in Cancer
Many novel anticancer agents function by inhibiting specific signaling pathways that are crucial for tumor growth and survival. The Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) pathways are prominent targets in cancer therapy.[6][7][8][9][10][11][12] Derivatives of this compound can be designed to target key kinases within these pathways.
Experimental Protocols for Key Assays
To ensure reproducibility and facilitate comparison across different studies, it is crucial to follow standardized experimental protocols.
Synthesis of 2,6-dichloro-5-fluoronicotinoyl chloride
A representative synthesis involves heating methyl 2,6-dihydroxy-5-fluoronicotinate with phosphorus oxychloride and a lithium salt (e.g., lithium chloride or lithium phosphate) in a sealed autoclave.[13] The reaction mixture is then cooled, filtered, and the filtrate is concentrated and purified by vacuum distillation to yield 2,6-dichloro-5-fluoronicotinoyl chloride.[13]
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., A549, Hela, MCF-7) are seeded in 96-well plates at a density of approximately 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[1][2]
In Vitro Kinase Inhibition Assay (VEGFR-2 as an example)
-
Assay Components: The assay is typically performed in a 96-well plate containing VEGFR-2 enzyme, a substrate (e.g., a poly(Glu, Tyr) peptide), and ATP.
-
Compound Incubation: The test compounds are added to the wells at various concentrations and incubated with the enzyme.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Detection: The amount of phosphorylated substrate is quantified using a detection method such as ELISA, fluorescence polarization, or a radiometric assay.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of enzyme inhibition against the compound concentration.[5][9]
By systematically synthesizing and evaluating novel compounds derived from this compound and comparing their performance to relevant benchmarks, researchers can effectively assess their novelty and potential as next-generation therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and biological evaluation of formononetin derivatives as novel EGFR inhibitors via inhibiting growth, migration and inducing apoptosis in breast cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. mdpi.com [mdpi.com]
- 8. dovepress.com [dovepress.com]
- 9. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
A Comparative Guide to the Economic Viability of Methyl 2,6-dichloro-5-fluoronicotinate Synthesis Pathways
For Researchers, Scientists, and Drug Development Professionals
Methyl 2,6-dichloro-5-fluoronicotinate is a key intermediate in the synthesis of various pharmaceuticals. The economic viability of its production is a critical factor for researchers and manufacturers. This guide provides a comparative analysis of two primary synthesis pathways, offering insights into their respective economic and practical feasibility. Experimental data from publicly available resources has been compiled to support this evaluation.
Comparative Analysis of Synthesis Pathways
Two principal synthetic routes for this compound and its immediate precursors have been identified from patent literature.
Pathway 1: From Methyl 2,6-dihydroxy-5-fluoronicotinate
This pathway involves the chlorination of Methyl 2,6-dihydroxy-5-fluoronicotinate. The starting material itself can be synthesized from basic commodity chemicals.
Pathway 2: From 2,6-dichloro-5-fluoronicotinonitrile
This route proceeds via the hydrolysis of 2,6-dichloro-5-fluoronicotinonitrile to 2,6-dichloro-5-fluoronicotinic acid, followed by esterification to yield the final product.
The following diagram illustrates the logical flow of these two synthesis pathways.
Caption: Overview of the two primary synthesis pathways for this compound.
Data Presentation: A Head-to-Head Comparison
The economic viability of each pathway is heavily influenced by factors such as the cost of raw materials, reaction yields, and the complexity of the procedures. The following tables provide a summary of the quantitative data available for each route.
Table 1: Raw Material Cost Analysis (Estimated)
| Reagent | Pathway 1 Price (USD/kg) | Pathway 2 Price (USD/kg) |
| Ethyl Fluoroacetate | ~119 (for 100ml) | - |
| Ethyl Formate | ~58 (for 500ml) | - |
| Sodium Methoxide | ~160 | - |
| Methyl Malonamate | ~350 | - |
| Phosphorus Oxychloride | ~55-70 (for 100-250g) | - |
| Lithium Phosphate | ~570 | - |
| 2,6-dichloro-5-fluoronicotinonitrile | - | ~540 |
| Sulfuric Acid | Commodity | Commodity |
| Methanol | Commodity | Commodity |
Note: Prices are estimates based on available data for laboratory-scale quantities and may vary significantly for bulk purchases.
Table 2: Process Parameters and Yields
| Parameter | Pathway 1 | Pathway 2 (Hydrolysis Step) |
| Starting Material | Methyl 2,6-dihydroxy-5-fluoronicotinate | 2,6-dichloro-5-fluoronicotinonitrile |
| Key Reagents | Phosphorus oxychloride, Lithium phosphate | Sulfuric acid, Water |
| Reaction Temperature | 170°C | 70-75°C |
| Reaction Time | 20 hours | 1 hour |
| Reported Yield | 85% (for the chlorination step) | 90.5% |
| Purification | Distillation | Crystallization |
Experimental Protocols
Detailed methodologies for the key steps in each pathway are outlined below, based on the procedures described in the cited patents.
Pathway 1: Synthesis of this compound
Step 1a: Preparation of Methyl 2,6-dihydroxy-5-fluoronicotinate
To a solution of ethyl fluoroacetate (34 g) and ethyl formate (28 g) at 0°C is added sodium methoxide (26 g). After 3.5 hours at 20°C, a solution of methyl malonamate (40 g) in methanol (350 mL) is added, and the mixture is heated at reflux for 30 minutes. To the hot mixture, a solution of 37% hydrochloric acid (48 mL) in water (352 mL) is added. The reaction mixture is heated at reflux for an additional 10 minutes. After standing at 0°C for 18 hours, the mixture is filtered, and the collected solid is washed with water and vacuum dried to yield methyl 2,6-dihydroxy-5-fluoronicotinate.[1]
Step 1b: Chlorination to this compound
A Monel autoclave is charged with methyl 2,6-dihydroxy-5-fluoronicotinate (10 g), phosphorus oxychloride (100 mL), and lithium phosphate (6 g). The sealed autoclave is then heated at 170°C for 20 hours. After cooling, the reaction mixture is rinsed into a round-bottom flask with methylene chloride. The combined mixture is filtered, the solids are washed with methylene chloride, and the filtrates and washings are combined and concentrated. The residual oil is treated with thionyl chloride (70 mL) at reflux for 3 hours. The cooled mixture is diluted with methylene chloride and filtered. After concentrating the filtrates, the residual oil is subjected to distillation to yield 2,6-dichloro-5-fluoronicotinoyl chloride, which can be subsequently esterified to the methyl ester. A direct conversion to the methyl ester from the acid chloride can also be achieved. The patent reports a yield of 85% for the formation of the acid chloride.[1]
Pathway 2: Synthesis from 2,6-dichloro-5-fluoronicotinonitrile
Step 2a: Hydrolysis to 2,6-dichloro-5-fluoronicotinic acid
Into a 250 ml flask, 60 ml of 96% by weight sulfuric acid is introduced. At 40 to 45°C, 30 g of 2,6-dichloro-5-fluoronicotinonitrile are added. The mixture is stirred until a complete solution is formed and then heated at 70 to 75°C for 1 hour. The reaction mixture is then carefully poured onto ice, and the precipitated solid is filtered, washed with water, and dried to yield 2,6-dichloro-5-fluoronicotinic acid with a reported yield of 90.5%.
Step 2b: Esterification to this compound
Standard esterification procedures can be applied to convert 2,6-dichloro-5-fluoronicotinic acid to its methyl ester. A common method involves reacting the carboxylic acid with methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid, and heating the mixture to reflux. The product is then isolated by extraction and purified by distillation or crystallization.
The following workflow diagram visualizes the key steps in a typical synthesis and purification process.
References
Safety Operating Guide
Proper Disposal of Methyl 2,6-dichloro-5-fluoronicotinate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. Methyl 2,6-dichloro-5-fluoronicotinate, a halogenated organic compound, is classified as hazardous and requires specific disposal procedures. Under no circumstances should this chemical be disposed of down the drain or in regular trash receptacles.[1] This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. This compound is considered hazardous and can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1]
Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant gloves are mandatory.
-
Eye Protection: Safety glasses or goggles should be worn.
-
Lab Coat: A flame-retardant lab coat is recommended.[1]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to prevent the inhalation of dust or vapors.[1]
Hazard Identification and Classification
To ensure safe handling and disposal, it is essential to be aware of the hazards associated with this compound.
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled.[2] | Avoid direct contact and inhalation. Use appropriate PPE. |
| Skin Irritation | Causes skin irritation.[1][2] | Wear protective gloves and clothing. |
| Eye Irritation | Causes serious eye irritation.[1] | Wear eye protection. |
| Respiratory Irritation | May cause respiratory irritation.[1][2] | Work in a well-ventilated area or under a fume hood. |
Step-by-Step Disposal Protocol
The disposal of this compound waste must adhere to institutional, local, and federal regulations for hazardous waste.[3]
1. Waste Segregation:
-
Due to its chemical structure, this compound is classified as a halogenated organic compound.[4]
-
It is imperative to collect this waste separately from non-halogenated organic waste to facilitate proper disposal and manage costs, as the disposal of halogenated waste is often more expensive.[5]
-
Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents.[5][6]
2. Waste Collection:
-
Container: Use a designated, chemically compatible, and leak-proof container with a secure screw-top cap. Polyethylene or glass containers are generally suitable.[1]
-
Labeling: Immediately label the waste container with the words "Hazardous Waste".[4][7] The label must include the full chemical name, "this compound," without abbreviations. If it is a mixture, list all constituents and their approximate percentages.[1]
-
Accumulation: Keep the waste container closed at all times, except when adding waste.[7][8] Store the container in a designated satellite accumulation area within the laboratory.
3. Handling Spills:
-
In the event of a spill, absorb the material with an inert substance like vermiculite or sand.[1][2]
-
Collect the absorbed material and place it into a sealed, designated hazardous waste container.[1]
-
Do not allow the chemical to enter drains or waterways.[1]
4. Final Disposal:
-
Once the waste container is full, or in accordance with your institution's guidelines, arrange for pickup by your Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1][3]
5. Decontamination of Empty Containers:
-
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Triple rinse the container with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate and dispose of it as hazardous waste along with the chemical.[1]
-
After thorough decontamination, the container can be disposed of according to institutional guidelines for non-hazardous laboratory glass or plastic.[1]
Visualizing the Disposal Workflow
To further clarify the proper disposal procedures, the following diagrams illustrate the key decision-making process and the overall workflow.
Caption: Decision pathway for handling and disposal.
Caption: Step-by-step experimental disposal workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | CAS#:189281-66-1 | Chemsrc [chemsrc.com]
- 3. benchchem.com [benchchem.com]
- 4. bucknell.edu [bucknell.edu]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. otago.ac.nz [otago.ac.nz]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. odu.edu [odu.edu]
Personal protective equipment for handling Methyl 2,6-dichloro-5-fluoronicotinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Methyl 2,6-dichloro-5-fluoronicotinate (CAS No. 189281-66-1). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
This compound is classified as a hazardous substance and can cause skin irritation, serious eye irritation, and potential respiratory irritation.[1] It is imperative to avoid all direct contact, including inhalation of dust and aerosols.[1]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. Proper selection and use of PPE are the first line of defense against exposure.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Double-gloving is recommended. Use a Viton™ or Silver Shield®/4H® (laminate film) outer glove over a nitrile inner glove. | Halogenated aromatic hydrocarbons can readily penetrate standard laboratory gloves.[2] Viton™ and laminate films offer superior resistance to this chemical class.[1] Nitrile gloves alone provide limited protection against halogenated solvents.[3] |
| Eye Protection | Chemical splash goggles are mandatory. A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing. | Protects against dust particles and chemical splashes that can cause serious eye irritation.[1] |
| Respiratory Protection | A NIOSH-approved respirator with cartridges for organic vapors and particulates is required if work is not performed in a certified chemical fume hood. | Prevents inhalation of airborne powder, which can cause respiratory irritation.[1] |
| Body Protection | A flame-resistant lab coat worn over long-sleeved clothing and long pants. Closed-toe shoes are required. | Provides a barrier against accidental spills and contamination of personal clothing. |
Operational Plan: Step-by-Step Handling Procedures
This section details the procedural steps for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Work Area: All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Surface Protection: Cover the work surface with absorbent bench paper to contain any spills.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.
2. Weighing the Compound:
-
Use an Enclosed Balance: Whenever possible, use a balance with a draft shield or an enclosure to prevent the dispersal of powder.
-
Minimize Dust: Avoid pouring the powder directly from the bottle. Use a spatula or scoop to transfer small amounts at a time.[4] Keep the container closed when not in use.[4]
3. Solution Preparation:
-
Solvent Addition: If preparing a solution, add the solvent to the weighed powder slowly to avoid splashing.
-
Container Sealing: Securely cap the container immediately after the addition of the solvent.
4. Post-Handling Decontamination:
-
Surface Cleaning: Decontaminate the work area using a wet cleaning method or a HEPA vacuum.[4]
-
Equipment Decontamination: Clean all spatulas, glassware, and other equipment that came into contact with the chemical.
-
Glove Removal: Remove the outer gloves first, followed by the inner gloves, ensuring no skin contact with the contaminated outer surface.
-
Hand Washing: Wash hands thoroughly with soap and water after completing the work and removing PPE.
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and adhere to regulations.
1. Waste Segregation and Collection:
-
Waste Classification: this compound is a halogenated organic compound and must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated gloves, bench paper, and disposable labware, in a designated, leak-proof hazardous waste container lined with a polyethylene bag.
-
Liquid Waste: Unused solutions should be collected in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Rinsate: Rinsate from cleaning contaminated glassware should also be collected as hazardous waste.
2. Labeling and Storage:
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration if in solution.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
3. Final Disposal:
-
EHS Contact: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Incineration: The recommended disposal method for pyridine-containing compounds is high-temperature incineration by a licensed hazardous waste disposal facility.[5]
Experimental Workflow and Safety Diagram
The following diagram illustrates the key stages of handling and disposing of this compound, emphasizing the integration of safety measures at each step.
Caption: Workflow for Safe Handling and Disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
